tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDZDMYLQHGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408785 | |
| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73286-70-1 | |
| Record name | N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthesis mechanism for tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the powerful ring-closing metathesis (RCM) reaction, facilitated by Grubbs catalysts. This document details the underlying mechanism, provides structured quantitative data from key experiments, and outlines detailed experimental protocols.
Core Synthesis Pathway: Ring-Closing Metathesis (RCM)
The most prevalent and efficient method for the synthesis of this compound is the ring-closing metathesis of a suitable acyclic diene precursor. The logical workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
The key transformation in this pathway is the intramolecular cyclization of N-Boc protected diallylamine. This reaction is catalyzed by a ruthenium-based olefin metathesis catalyst, most commonly a Grubbs second-generation catalyst.
The Catalytic Cycle of Grubbs Catalyst in RCM
The mechanism of the Grubbs catalyst in ring-closing metathesis is a well-established catalytic cycle. The process involves the formation of a metallacyclobutane intermediate, which facilitates the cleavage and reformation of carbon-carbon double bonds.
Caption: The catalytic cycle of a Grubbs-type catalyst in the RCM of N-Boc-diallylamine.
The cycle is initiated by the reaction of the Grubbs catalyst with one of the terminal alkenes of the diene substrate. This leads to the formation of a new ruthenium alkylidene intermediate and the release of a byproduct (e.g., styrene for the first-generation Grubbs catalyst). Subsequent intramolecular reaction forms a metallacyclobutane, which then undergoes a retro [2+2] cycloaddition to yield the desired 2,5-dihydro-1H-pyrrole ring and regenerate a ruthenium catalyst, which carries the cycle forward.
Quantitative Data from Synthesis Experiments
The following tables summarize quantitative data from various reported syntheses of 2,5-dihydropyrrole derivatives using ring-closing metathesis. This data provides insights into typical reaction conditions and achievable yields.
Table 1: Reaction Conditions for Ring-Closing Metathesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Reference |
| Grubbs II | 5-7 | Dichloromethane | Reflux | 0.25 - 4 | |
| Grubbs II | 4 | Water | 45 | 1.5 - 2 | [1] |
| Grubbs II | Not specified | 2-methyl-2-butene | Not specified | Not specified | [2] |
| Ruthenium catalyst M2 | Not specified | Dimethyl carbonate | 120 | 0.017 (1 min) | [3][4] |
Table 2: Reported Yields for 2,5-Dihydropyrrole Synthesis
| Substrate | Product | Yield (%) | Reference |
| N-tosyl diallylamine derivatives | N-tosyl-2,5-dihydropyrroles | Good | |
| Various dienes | Corresponding cyclic compounds | 70-95 (conversion) | [1] |
| N-Boc-diallylamine | 1-Boc-2,5-dihydro-1H-pyrrole | 98 | [5] |
| Diene for 2,5-dihydro-1H-pyrrole-3-carboxylates | 2,5-dihydro-1H-pyrrole-3-carboxylates | 91 | [3][4] |
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of N-Boc-diallylamine (Precursor)
This protocol is adapted from a reported synthesis of a similar N-Boc protected diallylamine.[5]
-
Reagents and Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Cyclohexane
-
Round-bottomed flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of diallylamine (1.0 eq) in cyclohexane, add a solution of di-tert-butyl dicarbonate (1.0 eq) in cyclohexane dropwise at 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by distillation under reduced pressure.
-
Protocol 2: Ring-Closing Metathesis to form this compound
This protocol is a generalized procedure based on common practices for Grubbs-catalyzed RCM.[1]
-
Reagents and Materials:
-
N-Boc-diallylamine
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (or other suitable solvent like toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve N-Boc-diallylamine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add the Grubbs second-generation catalyst (typically 1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (around 40 °C for dichloromethane) and stir.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for further details and variations on these procedures.
References
- 1. Olefin Ring Closing Metathesis and Hydrosilylation Reaction in Aqueous Medium by Grubbs Second Generation Ruthenium Catalyst [organic-chemistry.org]
- 2. pnas.org [pnas.org]
- 3. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Boc-3-pyrroline
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-pyrroline, also known by its systematic name tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected amine and a reactive double bond within a five-membered ring, makes it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, tailored for professionals in research and drug development.
Core Properties and Identification
N-Boc-3-pyrroline is identified by the CAS Number 73286-70-1 .[1][2][3][4][5][6] It is a pyrroline derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is crucial as it modulates the reactivity of the nitrogen atom and can be readily removed under acidic conditions, allowing for subsequent functionalization.
Chemical and Physical Data
The physical and chemical properties of N-Boc-3-pyrroline are essential for its proper handling, storage, and use in reactions. The compound typically appears as a white to yellow low-melting solid or liquid.[1][5] A summary of its key quantitative data is presented below.
| Property | Value |
| CAS Number | 73286-70-1 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | White to yellow low-melting solid or liquid |
| Melting Point | 40.0 to 44.0 °C |
| Boiling Point | 208 °C (lit.) |
| Density | 0.981 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.458 (lit.) |
| Flash Point | 81 °C (178 °F) |
| Water Solubility | Slightly soluble |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place |
Safety and Handling
Proper handling of N-Boc-3-pyrroline is crucial to ensure laboratory safety. It is classified as an irritant. Below is a summary of its hazard information according to the Globally Harmonized System (GHS).
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthetic Applications and Logical Workflows
N-Boc-3-pyrroline serves as a key intermediate in the synthesis of numerous target molecules, including β-aryl-GABA analogues, aryl pyrrolizidines, and various antibacterial compounds.[1][3] Its alkene moiety provides a handle for diverse functional group transformations.[7]
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are representative protocols for the deprotection of the N-Boc group and for a Heck arylation reaction, a common application for this substrate.
N-Boc Group Deprotection (General Protocol)
The removal of the Boc protecting group is a fundamental step to unmask the secondary amine for further reactions. This is typically achieved under acidic conditions.
Methodology:
-
Reaction Setup: In a round-bottomed flask, dissolve the N-Boc protected amine (1 mmol) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Deprotection: Add a strong acid, typically Trifluoroacetic Acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The reaction is often performed at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Work-up: Once the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
Isolation: The deprotected amine product is extracted into an organic solvent, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the final product, which may be purified further by column chromatography if necessary.[2][3]
Heck Arylation of N-Boc-3-pyrroline (Representative Protocol)
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. N-Boc-3-pyrroline is an excellent substrate for creating aryl-substituted pyrrolidine derivatives.[7]
Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 mmol), N-Boc-3-pyrroline (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent and Base Addition: Add a dry, degassed solvent like acetonitrile (MeCN), DMF, or dioxane. Then, add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 to 120 °C.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Work-up and Isolation: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic phase, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired aryl-substituted pyrroline derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 73286-70-1). Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents expected spectral characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Data Presentation
The following tables summarize the anticipated spectral data for this compound. These values are illustrative and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.7 | s | 2H | -CH=CH- |
| ~4.1 | s | 4H | -CH₂-N-CH₂- |
| 1.47 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (carbamate) |
| ~125 | -CH=CH- |
| ~80 | -C(CH₃)₃ |
| ~55 | -CH₂-N-CH₂- |
| ~28 | -C(CH₃)₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (sp³) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1400 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-N stretch |
| ~1110 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 169 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | High | [M - C₄H₈]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The solution should be homogeneous and free of particulate matter.[1] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
Data Acquisition:
-
The sample tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp resonance signals.[2]
-
The probe is tuned to the ¹H frequency.
-
A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width (typically -2 to 12 ppm for organic molecules), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.
-
Data Acquisition:
-
The sample is inserted, and the spectrometer is locked and shimmed as for ¹H NMR.
-
The probe is tuned to the ¹³C frequency.
-
A standard proton-decoupled ¹³C NMR experiment (e.g., using a zgpg30 pulse sequence on Bruker instruments) is performed.[3] This removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.[4]
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.[3]
-
-
Data Processing: The FID is processed similarly to the ¹H NMR data, with Fourier transformation, phasing, baseline correction, and referencing (e.g., the CDCl₃ solvent peak at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[5]
-
A background spectrum of the clean, empty crystal is recorded.[6]
-
A small drop of the liquid sample is placed directly onto the crystal surface, ensuring complete coverage.[6][7]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[6]
-
Data Acquisition:
-
The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.
Mass Spectrometry (MS)
-
Sample Preparation (for Electron Ionization - EI): The compound is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct infusion, the sample is dissolved in a volatile organic solvent.[6]
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small organic molecules.[8]
-
Data Acquisition:
-
The sample is vaporized in the ion source.
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9]
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns that provide information about the molecule's structure.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-3-Pyrroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-3-pyrroline (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate). This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work and synthetic applications.
Physical Properties
N-Boc-3-pyrroline is a white to yellow low-melting solid or liquid at room temperature. A summary of its key physical properties is presented in the tables below.
General Physical Data
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | White to yellow low-melting solid or liquid |
| Purity | Typically ≥96% |
Tabulated Physical Properties
| Property | Value |
| Melting Point | 40.0 to 44.0 °C |
| Boiling Point | 208 °C (at 760 mmHg) |
| Density | 0.981 g/mL at 25 °C |
| Refractive Index | 1.458 at 20 °C |
| Flash Point | 81 °C (178 °F) |
| Solubility | Slightly soluble in water; Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. |
Chemical Properties and Reactivity
N-Boc-3-pyrroline is a versatile synthetic intermediate widely used in organic synthesis. The presence of the Boc protecting group on the nitrogen atom and the double bond within the pyrroline ring allows for a variety of chemical transformations.
Key Reactivity Information:
-
Stability: Stable under recommended storage conditions (cool, dry, dark place).
-
Incompatibilities: Incompatible with strong oxidizing agents.
-
Synthetic Applications: It serves as a key starting material in the synthesis of various biologically active molecules and complex organic structures. Notable applications include its use in Heck arylations for the preparation of β-aryl-GABA analogues and in the synthesis of aryl pyrrolizidines and various antibacterial compounds.[1] The double bond can undergo various reactions such as hydrogenation, epoxidation, and dihydroxylation, providing access to a range of substituted pyrrolidine derivatives. The Boc protecting group can be readily removed under acidic conditions to liberate the free amine for further functionalization.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and a common synthetic route for N-Boc-3-pyrroline.
Determination of Melting Point (Capillary Method)
This protocol describes the standard capillary method for determining the melting point range of a solid organic compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
N-Boc-3-pyrroline sample
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the bottom of the tube on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is obtained.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Continue heating at the slow rate and record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
Determination of Boiling Point (Micro Boiling Point Method)
This protocol outlines a method for determining the boiling point of a small quantity of liquid.
Apparatus and Materials:
-
Thiele tube or a small beaker for heating bath (containing mineral oil or silicone oil)
-
Thermometer
-
Small test tube or ignition tube
-
Capillary tube (sealed at one end)
-
N-Boc-3-pyrroline sample
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5-1 mL) of N-Boc-3-pyrroline into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Heating: Immerse the assembly in the heating bath. Heat the side arm of the Thiele tube or the beaker gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Determination of Density (Pycnometer Method)
This protocol describes the use of a pycnometer for the precise determination of the density of a liquid or a low-melting solid.
Apparatus and Materials:
-
Pycnometer (a small glass flask with a fitted stopper containing a capillary tube)
-
Analytical balance
-
N-Boc-3-pyrroline sample (in liquid form)
-
Distilled water
-
Thermostat or water bath
Procedure:
-
Mass of the Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record the mass (m₁).
-
Mass of the Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂). Record the temperature of the water.
-
Mass of the Pycnometer with Sample: Empty and thoroughly dry the pycnometer. If N-Boc-3-pyrroline is solid, gently warm it until it melts completely. Fill the pycnometer with the liquid N-Boc-3-pyrroline, following the same procedure as with water. Weigh the filled pycnometer and record the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of the pycnometer = (Mass of water) / (Density of water at the measured temperature)
-
Mass of sample = m₃ - m₁
-
Density of N-Boc-3-pyrroline = (Mass of sample) / (Volume of the pycnometer)
-
Spectroscopic Data
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of N-Boc-3-pyrroline in CDCl₃ would be expected to show the following signals:
-
~5.8 ppm: A singlet or a narrow multiplet corresponding to the two vinylic protons (-CH=CH-).
-
~4.0 ppm: A singlet or a narrow multiplet corresponding to the four allylic protons (-NCH₂-).
-
~1.4 ppm: A sharp singlet corresponding to the nine protons of the tert-butyl group (-C(CH₃)₃).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of N-Boc-3-pyrroline in CDCl₃ would be expected to show the following signals:
-
~154 ppm: The carbonyl carbon of the Boc group (N-C=O).
-
~128 ppm: The two equivalent vinylic carbons (-CH=CH-).
-
~80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~53 ppm: The two equivalent allylic carbons (-NCH₂-).
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-3-pyrroline would be expected to exhibit the following characteristic absorption bands:
-
~2975 cm⁻¹: C-H stretching vibrations of the alkyl groups (tert-butyl and pyrroline ring).
-
~1690 cm⁻¹: A strong absorption due to the C=O stretching vibration of the carbamate (Boc group).
-
~1650 cm⁻¹: A weak to medium absorption due to the C=C stretching vibration of the pyrroline ring.
-
~1400 cm⁻¹: C-N stretching vibration.
-
~1160 cm⁻¹: C-O stretching vibration of the carbamate.
Synthesis Workflow
N-Boc-3-pyrroline can be synthesized through various routes. A common and efficient method is the ring-closing metathesis (RCM) of N-Boc-diallylamine using a ruthenium-based catalyst, such as Grubbs' catalyst.
References
Navigating the Safety Profile of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 73286-70-1), a key building block in organic synthesis and pharmaceutical research. This document synthesizes critical safety information, physical and chemical properties, and handling protocols to ensure its safe and effective use in a laboratory setting.
Chemical Identification and Physical Properties
This compound, also known as N-Boc-3-pyrroline, is a heterocyclic compound widely utilized in the synthesis of various biologically active molecules.[1] Its molecular formula is C9H15NO2, and it has a molecular weight of 169.22 g/mol .[2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 2,5-dihydropyrrole-1-carboxylate[2][4] |
| CAS Number | 73286-70-1[2][4] |
| Molecular Formula | C9H15NO2[2][4] |
| Molecular Weight | 169.22 g/mol [2][3] |
| Synonyms | N-Boc-2,5-dihydro-1H-pyrrole, N-Boc-3-pyrroline, 1-Boc-3-pyrroline[4][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Not specified in search results |
| Odor | Not specified in search results |
| Flash Point | 81.1 °C (178.0 °F) |
| Storage Temperature | 2-8 °C[6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][7]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7] |
The GHS pictogram associated with these hazards is an exclamation mark. The signal word is "Warning".[2][7]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the recommended PPE.
Handling Procedures
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.
-
Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Use only outdoors or in a well-ventilated area.[8]
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[9]
Storage Recommendations
-
Temperature: Store in a cool, well-ventilated place at 2-8°C.[6]
-
Container: Keep container tightly closed.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.
The following diagram illustrates the logical flow for safe storage.
Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
First-Aid Measures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Get medical advice/attention.[9] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical advice/attention.[9] |
The following workflow outlines the decision-making process for first aid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound, 73286-70-1--Shanghai Finechem Biotechnology Co., Ltd. [sh-finechem.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. synquestlabs.com [synquestlabs.com]
Solubility Profile of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline) in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information derived from analogous compounds and common laboratory practices. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications.
Introduction
This compound is a heterocyclic building block widely used in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. The molecule's structure, featuring a polar carbamate group and a nonpolar tert-butyl group, suggests a broad solubility range in common organic solvents.
Qualitative Solubility Data
Based on these considerations, a qualitative solubility profile has been compiled. This information is intended to serve as a guideline for solvent selection in experimental work.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent | Anticipated Solubility | Rationale & Notes |
| Polar Aprotic | Dichloromethane (DCM) | High | Frequently used as a solvent in reactions involving Boc-protected amines, indicating good solubility.[1][2] |
| Tetrahydrofuran (THF) | High | A common solvent for a wide range of organic compounds, including those with carbamate functionalities.[3] | |
| Ethyl Acetate | High | Often used as a reaction and extraction solvent for Boc-protected compounds, suggesting good solubility.[1][3] | |
| Acetonitrile | Good | A polar aprotic solvent capable of dissolving a variety of organic molecules.[1] | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known to dissolve many organic compounds, including Boc-protected amines.[1] | |
| Polar Protic | Methanol | Good | Often used in workup procedures and chromatography for Boc-protected compounds.[3][4] |
| Ethanol | Good | Similar to methanol, it is a common solvent for purification and reactions.[3] | |
| Nonpolar | Diethyl Ether | Moderate | A less polar solvent where solubility might be moderate.[1] |
| Toluene | Moderate | A nonpolar aromatic solvent, likely to exhibit moderate solubility.[3] | |
| Hexane | Low to Insoluble | As a nonpolar aliphatic solvent, it is expected to have low solubility for this compound and is often used as an anti-solvent for crystallization.[1][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that the solution reaches saturation.
-
Sample Collection and Filtration: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or GC method.
-
Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Factors Influencing Solubility:
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain and report a constant temperature during the experiment.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can significantly affect the measured solubility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium to ensure an accurate measurement of saturation solubility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the quantitative solubility of a compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its chemical structure and the behavior of similar compounds suggests high solubility in polar aprotic and protic solvents, moderate solubility in less polar solvents, and low solubility in nonpolar aliphatic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating informed solvent selection and experimental design.
References
N-Boc-3-Pyrroline: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, N-Boc-3-pyrroline (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) stands as a pivotal building block in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates. Its unique structural features make it an invaluable precursor for creating complex nitrogen-containing heterocyclic compounds, particularly in the development of neuroactive drugs and antibacterial agents.
This in-depth technical guide provides a thorough overview of the commercial availability, key suppliers, and physicochemical properties of N-Boc-3-pyrroline. It also details experimental protocols for its synthesis and subsequent application in significant chemical transformations, offering a critical resource for laboratory and development settings.
Commercial Availability and Suppliers
N-Boc-3-pyrroline is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. Purity levels typically range from 90% to over 98%, with the compound often supplied as a white to yellow low-melting solid or liquid.
Below is a summary of prominent suppliers and their typical offerings. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.
| Supplier | Typical Purity | Available Quantities | CAS Number |
| Thermo Fisher Scientific (Alfa Aesar) | 96%, 97%[1][2] | 1g, 5g and larger upon request | 73286-70-1[1] |
| Sigma-Aldrich (Merck) | ≥98% | Custom quantities | 73286-70-1 |
| TCI Chemicals | >98.0% (GC) | Gram to kilogram scale | 73286-70-1 |
| Chem-Impex | ≥98% (GC)[3] | Gram to kilogram scale | 73286-70-1[3] |
| Chemsrc | 90%, 98%, 99%[4] | Gram to multi-ton scale (listed) | 73286-70-1[4] |
| ChemicalBook | 98%, 99%[5] | Gram to ton scale (listed) | 73286-70-1[5] |
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of N-Boc-3-pyrroline is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 73286-70-1 | [1][3][4][6] |
| Molecular Formula | C₉H₁₅NO₂ | [1][3][4] |
| Molecular Weight | 169.22 g/mol | [1][3] |
| Appearance | White to yellow low-melting solid or liquid | [5][7] |
| Melting Point | 36-38 °C[6], 40-44 °C[3][7] | [3][6][7] |
| Boiling Point | 208 °C (lit.)[2][5][7][8][9], 75 °C / 1.5 mmHg[3] | [2][3][5][7][8][9] |
| Density | 0.981 g/mL at 25 °C (lit.)[2][5][8][9] | [2][5][8][9] |
| Refractive Index | n20/D 1.458 (lit.)[5][7][9] | [5][7][9] |
| Solubility | Slightly soluble in water | [1][2][5][7][9] |
| Storage | 2-8 °C, Keep in a dark place, Sealed in dry | [3][7] |
Key Synthetic Applications and Experimental Protocols
N-Boc-3-pyrroline is a versatile intermediate, notably utilized in the synthesis of γ-aminobutyric acid (GABA) analogues through reactions like the Heck arylation.[1][5][7][9] GABA is a major inhibitory neurotransmitter in the central nervous system, making its analogues valuable targets in drug discovery for neurological disorders.
Synthesis of N-Boc-3-pyrroline via Ring-Closing Metathesis
A reliable method for the preparation of N-Boc-3-pyrroline is through the ring-closing metathesis of N-Boc-diallylamine, as detailed in Organic Syntheses.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-diallylamine in dichloromethane.
-
Catalyst Addition: Add Grubbs' second-generation catalyst to the solution. The reaction mixture is typically heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-pyrroline as a white, crystalline, low-melting solid.[6] A detailed procedure describes obtaining a yield of 90-94%.[6]
Application in Heck Arylation for the Synthesis of β-Aryl-GABA Analogue Precursors
N-Boc-3-pyrroline serves as a key substrate in Heck arylation reactions with arenediazonium salts to produce 4-aryl-N-Boc-3-pyrrolines, which are precursors to β-aryl-GABA analogues.[1][5][7][9]
Experimental Protocol (Microwave-Assisted):
-
Reactant Preparation: In a microwave-transparent vessel, combine N-Boc-3-pyrroline, an appropriate arenediazonium tetrafluoroborate, and a palladium catalyst (e.g., Pd(OAc)₂).
-
Solvent System: Use a suitable solvent system, such as a mixture of acetonitrile and water.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a set temperature for a short duration (e.g., 12-30 minutes).[10]
-
Work-up and Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the residue by column chromatography to obtain the desired 4-aryl-N-Boc-3-pyrroline derivative.
Role in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] The conformational flexibility and stereochemical possibilities of the pyrrolidine ring allow for effective exploration of pharmacophore space.[11] N-Boc-3-pyrroline, as a precursor to substituted pyrrolidines, plays a crucial role in the synthesis of compounds targeting the central nervous system. Its application in the synthesis of GABA analogues highlights its importance in developing treatments for neurological conditions. The Boc-protecting group is instrumental in directing synthetic transformations and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.
References
- 1. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-3-pyrroline | CAS#:73286-70-1 | Chemsrc [chemsrc.com]
- 5. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Boc-pyrroline CAS#: 73286-70-1 [m.chemicalbook.com]
- 8. fishersci.pt [fishersci.pt]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 73286-70-1), a key building block in pharmaceutical and chemical synthesis. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, designed to ensure the integrity of the compound in research and development settings.
Physicochemical Properties and Storage Recommendations
Accurate storage is paramount to maintaining the purity and stability of this compound. The following tables summarize its key physicochemical properties and recommended storage conditions based on supplier data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | Liquid |
| Boiling Point | 208 °C |
| Density | 0.981 g/mL at 25 °C |
| Refractive Index | n20/D 1.458 |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | Store at 2-8°C or -20°C for long-term storage. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. |
| Light | Protect from sunlight. |
| Handling | Avoid contact with strong acids and oxidizing agents. |
Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not extensively published, the stability of the tert-butoxycarbonyl (Boc) protecting group is well-documented. The primary degradation pathways are anticipated to be hydrolysis under acidic conditions and thermolysis.
-
Acid-Catalyzed Hydrolysis: The Boc group is labile in the presence of strong acids, leading to its removal and the formation of 2,5-dihydro-1H-pyrrole, isobutylene, and carbon dioxide.
-
Thermal Degradation: Elevated temperatures can induce the cleavage of the Boc group, following a similar degradation pathway to acid hydrolysis.
-
Oxidative Degradation: While less common for the Boc group itself, the pyrroline ring may be susceptible to oxidation, potentially leading to ring-opening or other side products.
-
Photolytic Degradation: N-heterocycles can be sensitive to UV radiation, which may lead to decomposition.
The following diagram illustrates the principal expected degradation pathway for N-Boc protected pyrrolidines.
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.
General Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Detailed Methodologies
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
Forced Degradation Procedures:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before injection into the HPLC.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 60°C for 48 hours.
-
Separately, incubate 1 mL of the stock solution at 60°C.
-
Withdraw samples of the solution and prepare solutions of the solid at specified intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
HPLC Method (Suggested Starting Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% formic acid in water) and B (acetonitrile).
-
Start with 95% A, 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or MS with ESI source.
-
Injection Volume: 10 µL
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Calculate the percentage degradation.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Involvement in Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role is as a synthetic intermediate in the construction of more complex, biologically active molecules. The N-Boc protected pyrrolidine scaffold is a common feature in many compounds investigated for various therapeutic targets, but the title compound itself is not typically the final active pharmaceutical ingredient.
Conclusion
A Comprehensive Technical Guide to tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. This document outlines its chemical identity, physical properties, key synthetic protocols, and its significant role in the development of therapeutic agents.
Chemical Identity and Synonyms
This compound is a pyrroline derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group enhances its stability and solubility in organic solvents, making it a highly manageable intermediate in multi-step syntheses. The compound is widely known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.
A comprehensive list of its synonyms includes:
-
N-Boc-3-Pyrroline[1]
-
1-Boc-2,5-dihydro-1H-pyrrole[1]
-
tert-Butyl 3-pyrroline-1-carboxylate
-
N-(tert-Butoxycarbonyl)-3-pyrroline[1]
-
2,5-Dihydro-pyrrole-1-carboxylic acid tert-butyl ester[1]
-
N-Boc-2,5-dihydropyrrole[1]
-
tert-Butyl 2,5-dihydropyrrole-1-carboxylate[1]
Its formal IUPAC name is tert-butyl 2,5-dihydropyrrole-1-carboxylate.[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 73286-70-1 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | |
| Appearance | White, crystalline, low-melting solid | |
| Boiling Point | 208 °C (lit.) | |
| Density | 0.981 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.458 (lit.) | |
| Flash Point | 81.1 °C (178.0 °F) |
Key Experimental Protocols
This compound is a key intermediate in various organic reactions. Detailed below are established protocols for its synthesis and a common subsequent transformation.
Synthesis via Ring-Closing Metathesis
A robust method for the preparation of N-Boc-3-pyrroline is through a ring-closing metathesis (RCM) reaction.
Experimental Protocol:
-
Reaction Setup: A suitable reaction flask is charged with a solution of the appropriate diene precursor in a solvent such as dichloromethane.
-
Catalyst Addition: A Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched, and the catalyst is removed. An aqueous methanolic solution of tris(hydroxymethyl)phosphine can be used to quench the reaction and precipitate the ruthenium catalyst. Triethylamine is also added, and the mixture is stirred overnight.
-
Extraction and Purification: The organic layer is washed with water and brine, dried over a drying agent like magnesium sulfate, and filtered. The solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by distillation, for instance, using a Kugelrohr apparatus, to yield N-Boc-3-pyrroline as a white, crystalline solid.
Heck-Matsuda Arylation
N-Boc-3-pyrroline is an excellent substrate for Heck-Matsuda arylations, a powerful carbon-carbon bond-forming reaction. This reaction is instrumental in synthesizing 4-aryl endocyclic enecarbamates, which are precursors to various biologically active molecules.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, N-Boc-3-pyrroline and an arenediazonium tetrafluoroborate are dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Catalyst Addition: A palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂), is added to the mixture.
-
Heating: The reaction can be efficiently carried out using microwave irradiation, which significantly reduces reaction times compared to conventional heating.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-N-Boc-3-pyrroline derivative.
Applications in Drug Development
The pyrrolidine and pyrroline scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. This compound serves as a versatile starting material for the synthesis of complex molecules with therapeutic potential, including antiviral and anticancer agents. The Boc-protecting group is crucial for masking the reactivity of the nitrogen atom during synthetic transformations and can be readily removed under acidic conditions in the final steps of a synthesis.
Precursor to Antiviral Agents
Derivatives of this compound are key intermediates in the synthesis of antiviral drugs, particularly those targeting the Hepatitis C virus (HCV). For instance, the pyrrolidine core is a central feature of HCV NS3 serine protease inhibitors like Asunaprevir.
Signaling Pathway and Mechanism of Action of Asunaprevir:
The Hepatitis C virus relies on the NS3/4A protease to cleave the viral polyprotein into mature viral proteins, a critical step for viral replication. Asunaprevir acts as a potent and specific inhibitor of this protease. By binding to the active site of the NS3 protease, Asunaprevir blocks the processing of the viral polyprotein, thereby halting the viral replication cycle.
Scaffold for Anticancer Agents
The pyrrole and pyrrolidine moieties are integral to many compounds exhibiting anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases. For example, certain pyrrolizine derivatives, which can be synthesized from pyrroline precursors, have been shown to induce apoptosis by significantly increasing the levels of caspase-3.
Illustrative Experimental Workflow for Assessing Anticancer Activity:
Conclusion
This compound and its synonyms are indispensable reagents in modern organic and medicinal chemistry. Their utility as versatile building blocks provides access to a wide array of complex molecular architectures, particularly those with significant therapeutic potential. The straightforward protocols for their synthesis and functionalization, coupled with their role as precursors to potent antiviral and anticancer agents, underscore their importance for researchers and professionals in the field of drug discovery and development.
References
An In-Depth Technical Guide to the Basic Reactivity of the Double Bond in N-Boc-3-Pyrroline
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-pyrroline is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active compounds. The presence of the endocyclic double bond within the pyrrolidine ring offers a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of the double bond in N-Boc-3-pyrroline, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.
Electrophilic Additions
The electron-rich double bond of N-Boc-3-pyrroline readily undergoes electrophilic addition reactions, providing access to a variety of functionalized pyrrolidine derivatives.
Hydrogenation
Catalytic hydrogenation of the double bond in N-Boc-3-pyrroline affords N-Boc-pyrrolidine, a saturated pyrrolidine derivative that is a common scaffold in medicinal chemistry. The reaction is typically carried out with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of N-Boc-Protected Pyrrole Derivatives
A similar hydrogenation of N-Boc-protected pyrrole derivatives can be adapted for N-Boc-3-pyrroline. In a typical procedure, the N-Boc-protected pyrrole derivative is subjected to hydrogenation in an autoclave at 45 atm and 40°C for 20 hours in the presence of a 10% Pd/C catalyst.[1] This reaction proceeds with full conversion of the starting material and demonstrates high stereoselectivity, leading to a mixture of diastereomeric N-Boc-protected pyrrolidine-3-carboxylates with a cis/trans ratio of approximately 85:15.[1]
Table 1: Hydrogenation of N-Boc-Pyrrole Derivatives [1]
| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) |
| N-Boc-2-substituted pyrrole-3-carboxylates | 10% Pd/C | 45 | 40 | 20 | 84-87 : 13-16 |
Halogenation
Oxidation Reactions
Oxidation of the double bond in N-Boc-3-pyrroline provides access to valuable intermediates such as epoxides and diols, which are key precursors for the synthesis of many biologically active molecules.
Epoxidation
Epoxidation of the double bond with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields N-Boc-3,4-epoxypyrrolidine. This epoxide is a versatile intermediate for the introduction of various nucleophiles.
Experimental Workflow: Epoxidation
Caption: Epoxidation of N-Boc-3-pyrroline.
Dihydroxylation
The double bond can be dihydroxylated to form N-Boc-pyrrolidine-3,4-diol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or through chemoenzymatic methods. Asymmetric dihydroxylation can be achieved using Sharpless conditions, providing access to enantiomerically enriched diols.
Experimental Protocol: Asymmetric trans-Dihydroxylation of N-Benzyloxycarbonyl-3-pyrroline
A one-pot chemo-enzymatic system has been developed for the asymmetric trans-dihydroxylation of the closely related N-benzyloxycarbonyl-3-pyrroline. The process involves epoxidation with m-CPBA, followed by hydrolysis of the intermediate epoxide with resting cells of Sphingomonas sp. HXN-200. This method yields the trans-diol (3R,4R)-N-benzyloxycarbonyl-3,4-dihydroxy-pyrrolidine in 92% enantiomeric excess and 94–97% conversion.[2]
Table 2: Asymmetric Dihydroxylation of N-Protected 3-Pyrrolines [2]
| Substrate | Method | Product | ee (%) | Conversion (%) |
| N-Benzyloxycarbonyl-3-pyrroline | m-CPBA, Sphingomonas sp. HXN-200 | (3R,4R)-N-Benzyloxycarbonyl-3,4-dihydroxy-pyrrolidine | 92 | 94-97 |
Sharpless Asymmetric Dihydroxylation Workflow
Caption: Sharpless asymmetric dihydroxylation.
Ozonolysis
Ozonolysis of the double bond in N-Boc-3-pyrroline results in the cleavage of the carbon-carbon double bond, leading to the formation of a dialdehyde or related derivatives depending on the workup conditions. Reductive workup, typically with dimethyl sulfide (DMS) or zinc, yields the corresponding aldehyde.
Experimental Protocol: Ozonolysis with Reductive Workup
A general procedure for ozonolysis involves bubbling ozone through a solution of the alkene in a suitable solvent such as methanol or dichloromethane at low temperatures (typically -78 °C) until the solution turns blue, indicating the presence of excess ozone.[3] The reaction mixture is then purged with an inert gas to remove the excess ozone, followed by the addition of a reducing agent like dimethyl sulfide.[3]
Ozonolysis Reaction Pathway
Caption: Ozonolysis of N-Boc-3-pyrroline.
Cycloaddition Reactions
The double bond of N-Boc-3-pyrroline can participate as a dipolarophile or dienophile in various cycloaddition reactions, leading to the formation of complex polycyclic structures.
1,3-Dipolar Cycloadditions
N-Boc-3-pyrroline can react with 1,3-dipoles such as azomethine ylides and nitrile oxides in [3+2] cycloaddition reactions to generate fused heterocyclic systems. These reactions are highly valuable for the construction of novel scaffolds for drug discovery.[4][5][6][7]
Experimental Protocol: 1,3-Dipolar Cycloaddition with Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, with an alkene dipolarophile is a powerful method for the synthesis of substituted pyrrolidines.[5] The reaction is highly regio- and stereoselective.[5]
Table 3: Yields of 1,3-Dipolar Cycloaddition Reactions
| Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Isatin and an α-amino acid | Chalcones | Reflux in methanol | Spiro-oxindolylpyrrolidines | 70-85 | |
| Sarcosine and paraformaldehyde | N-Aryl maleimides | Reflux in toluene | Fused pyrrolidines | 65-92 |
Logical Relationship in 1,3-Dipolar Cycloaddition
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. When compound Z is treated with ozone, followed by dimethyl sulfi... | Study Prep in Pearson+ [pearson.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrrolidine Derivatives from tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various functionalized pyrrolidine derivatives starting from the versatile building block, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This guide outlines key synthetic transformations including hydrogenation, dihydroxylation, epoxidation, and aziridination, providing researchers with the necessary information to synthesize a diverse range of pyrrolidine-based compounds for drug discovery and development.
Introduction
The pyrrolidine ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, making it an ideal scaffold for targeting various biological receptors. This compound serves as a valuable and readily available starting material for the stereocontrolled synthesis of substituted pyrrolidines. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions. The double bond within the pyrroline ring provides a handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.
This application note details several key synthetic strategies to functionalize N-Boc-3-pyrroline, providing detailed experimental protocols and quantitative data to guide synthetic efforts.
Overall Synthetic Strategy
The central theme of these protocols is the functionalization of the double bond of this compound to introduce stereochemically defined substituents. The primary transformations covered are:
-
Hydrogenation: Reduction of the double bond to yield the saturated pyrrolidine ring.
-
Dihydroxylation: Introduction of two hydroxyl groups across the double bond, creating chiral diols.
-
Epoxidation: Formation of an epoxide ring, a versatile intermediate for further nucleophilic ring-opening reactions.
-
Aziridination: Introduction of a nitrogen atom across the double bond to form an aziridine ring, another useful intermediate for nitrogen-containing derivatives.
-
Heck Coupling: Carbon-carbon bond formation at the vinylic position to introduce aryl or other substituents.
Caption: Synthetic pathways for the functionalization of this compound.
Hydrogenation
Catalytic hydrogenation of the double bond in this compound provides direct access to the saturated tert-butyl pyrrolidine-1-carboxylate. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Caption: Workflow for the catalytic hydrogenation of N-Boc-3-pyrroline.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Place the reaction mixture in an autoclave and pressurize with hydrogen gas to 45 atm.
-
Stir the reaction mixture at 40 °C for 20 hours.[1]
-
After completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford tert-butyl pyrrolidine-1-carboxylate.
Quantitative Data
| Substrate | Product | Catalyst | Conditions | Yield | Reference |
| Methyl 2-substituted-N-Boc-pyrrole-3-carboxylates | Methyl 2-substituted-N-Boc-pyrrolidine-3-carboxylates | 10% Pd/C | 45 atm H₂, 40 °C, 20 h, MeOH | >95% | [1] |
Dihydroxylation
The syn-dihydroxylation of the double bond in N-Boc-3-pyrroline can be achieved using osmium tetroxide, leading to the formation of cis-3,4-dihydroxypyrrolidine derivatives. The use of Sharpless asymmetric dihydroxylation conditions allows for the enantioselective synthesis of chiral diols, which are valuable intermediates in the synthesis of many biologically active molecules.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless asymmetric dihydroxylation of N-Boc-3-pyrroline.
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a vigorously stirred mixture of AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin) in t-BuOH and water (1:1, 10 mL per 1 mmol of olefin) at room temperature, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature or 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Quantitative Data
| Substrate | Reagent | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |
| (2S)-3,4-dehydroproline methyl ester | OsO₄ | (2S,3R,4S) | High | Not reported | [2] |
| Various alkenes (general) | AD-mix-α | (R,R) | Varies | High | [3][4] |
| Various alkenes (general) | AD-mix-β | (S,S) | Varies | High | [3][4] |
Epoxidation
Epoxidation of N-Boc-3-pyrroline provides N-Boc-3,4-epoxypyrrolidine, a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce functionality at the 3- and 4-positions of the pyrrolidine ring.
Experimental Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
Caption: Workflow for the epoxidation of N-Boc-3-pyrroline with m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portionwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Extract the aqueous layers with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Substrate | Reagent | Product | Diastereoselectivity | Yield | Reference |
| Alkenyl Cyclopropyl Carbinol Derivatives | mCPBA | Epoxide | 2:1 dr | Not reported | [5] |
| Alkenyl Cyclopropyl Carbinol Derivatives | VO(acac)₂, tBuOOH | Epoxide | Complete dr | Excellent | [5] |
Aziridination
The aziridination of N-Boc-3-pyrroline allows for the synthesis of bicyclic aziridine-fused pyrrolidines. These compounds are valuable precursors for the synthesis of various diamino-functionalized pyrrolidines through subsequent ring-opening reactions.
Experimental Protocol: Iodoamination and Cyclization
Caption: Workflow for the aziridination of N-Boc-3-pyrroline.
Materials:
-
This compound
-
Iodine (I₂)
-
Aqueous Ammonia (NH₃)
-
(Diacetoxyiodo)benzene (PIDA)
-
Trifluoroethanol (TFE)
Procedure:
-
To a solution of this compound (1.0 eq) in aqueous trifluoroethanol, add aqueous ammonia (30 eq).[6]
-
Add (diacetoxyiodo)benzene (PIDA) (2 eq) and stir the reaction at room temperature for 40 minutes.[6]
-
Upon completion (monitored by TLC), quench the reaction with aqueous sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Substrate | Reagents | Product | Yield | Reference |
| Styrene | PIDA, aq. NH₃, TFE | 2-Phenylaziridine | 70% | [6] |
Heck Coupling
The Palladium-catalyzed Heck reaction provides a powerful method for the C-C bond formation, allowing for the introduction of aryl or vinyl substituents at the C4 position of the N-Boc-3-pyrroline ring.
Experimental Protocol: Heck Reaction with Aryl Halide
Caption: Workflow for the Heck reaction of N-Boc-3-pyrroline.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a 1,2,3-triazolium salt)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (1 mol%), the 1,2,3-triazolium salt ligand (1 mol%), and NaOAc (2.0 eq) in DMF.[7]
-
Heat the reaction mixture at 90 °C for 6 hours.[7]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Aryl Halide | Allylic Alcohol | Base | Catalyst/Ligand | Solvent | Yield | Reference |
| Bromo pyridine | Allylic alcohol | NaOAc | Pd(OAc)₂ / 1,2,3-triazolium salt (1 mol%) | DMF | High | [7] |
Conclusion
The protocols outlined in this application note demonstrate the versatility of this compound as a starting material for the synthesis of a wide range of functionalized pyrrolidine derivatives. These methods provide access to key structural motifs found in many biologically active compounds and offer a solid foundation for further synthetic exploration in the field of medicinal chemistry and drug discovery. Researchers can utilize these detailed procedures and the accompanying data to efficiently synthesize novel pyrrolidine-based molecules for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of N-Boc-3-pyrroline in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-pyrroline has emerged as a versatile and valuable building block in the synthesis of a diverse array of natural products and complex molecules of medicinal interest. Its unique structural features, including a protected nitrogen atom and a reactive double bond within a five-membered ring, provide a powerful handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of N-Boc-3-pyrroline in the synthesis of natural product scaffolds, with a particular focus on the Heck-Matsuda arylation as a key functionalization strategy.
Introduction
The pyrrolidine ring is a ubiquitous structural motif found in a vast number of biologically active natural products, including alkaloids and amino acids.[1] The ability to stereoselectively functionalize this core structure is of paramount importance in medicinal chemistry and drug discovery. N-Boc-3-pyrroline serves as an excellent starting material for such endeavors due to the stability of the Boc protecting group under various reaction conditions and the reactivity of the endocyclic double bond, which allows for the introduction of diverse substituents.
Key transformations of N-Boc-3-pyrroline include, but are not limited to:
-
Electrophilic additions to the double bond.
-
Cycloaddition reactions to construct more complex polycyclic systems.[2]
-
Metal-catalyzed cross-coupling reactions , such as the Heck-Matsuda reaction, to introduce aryl or vinyl substituents.
This application note will focus on the practical implementation of the Heck-Matsuda arylation of N-Boc-3-pyrroline, a powerful method for the synthesis of 3-aryl-pyrrolidine derivatives, which are key intermediates in the synthesis of various natural products.
Key Synthetic Application: The Heck-Matsuda Arylation
The Palladium-catalyzed Heck-Matsuda reaction of N-Boc-3-pyrroline with arenediazonium salts is a highly efficient method for the formation of a carbon-carbon bond at the C-3 position of the pyrroline ring. This reaction is particularly advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups on the aryl diazonium salt. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.
The following diagram outlines the general workflow for the microwave-assisted Heck-Matsuda arylation of N-Boc-3-pyrroline.
References
Application Notes and Protocols: The Role of tert-Butyl 2,5-Dihydro-1H-pyrrole-1-carboxylate in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, commonly known as N-Boc-3-pyrroline, is a pivotal heterocyclic building block in the synthesis of a wide array of alkaloids and related nitrogen-containing natural products. Its versatile reactivity, stemming from the presence of a carbon-carbon double bond and a protected nitrogen atom, allows for a variety of stereoselective transformations. This document provides detailed application notes and experimental protocols for key reactions involving this synthon, with a focus on its application in the synthesis of complex alkaloids.
Key Applications in Alkaloid Synthesis
N-Boc-3-pyrroline serves as a versatile precursor to various pyrrolidine-based alkaloids. Its utility is demonstrated in the synthesis of pyrrolizidine alkaloids, such as alexine, and more complex systems like (-)-dragocin D. The key transformations that enable these syntheses include, but are not limited to, epoxidation, hydroboration-oxidation, and C-H functionalization. These reactions allow for the controlled introduction of stereocenters and functional groups, which are crucial for the construction of the intricate architectures of natural products.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize the quantitative data for key synthetic transformations of this compound, providing a comparative overview of yields and stereoselectivities.
Table 1: Dirhodium-Catalyzed Asymmetric C-H Functionalization
| Catalyst | Diazo Compound | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(S-PTAD)₄ | Aryldiazoacetate | Dichloromethane | up to 87 | >20:1 | 97 | [1][2][3][4][5] |
| Rh₂(R-PTAD)₄ | Aryldiazoacetate | Dichloromethane | High | >20:1 | High | [1][2][3][4][5] |
Table 2: Epoxidation of the Double Bond
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity | Reference |
| m-CPBA | Dichloromethane | 0 to rt | ~75 (typical) | Diastereomeric mixture (1:1) | [6] |
Table 3: Hydroboration-Oxidation
| Borane Reagent | Oxidation Conditions | Product | Regioselectivity | Stereoselectivity | Reference | |---|---|---|---|---| | BH₃·THF | H₂O₂, NaOH | 3-hydroxypyrrolidine derivative | Anti-Markovnikov | Syn-addition | General textbook knowledge |
Experimental Protocols
Dirhodium-Catalyzed Asymmetric C-H Functionalization
This protocol describes the highly enantio- and diastereoselective C-H functionalization of N-Boc-3-pyrroline, a key step in the synthesis of (-)-dragocin D.[2][4]
Materials:
-
This compound
-
Aryldiazoacetate
-
Rh₂(S-PTAD)₄ (0.05 mol%)
-
Dichloromethane (anhydrous)
-
4 Å Molecular sieves
Procedure:
-
To a solution of this compound (5.0 equiv) in anhydrous dichloromethane in the presence of 4 Å molecular sieves, add the Rh₂(S-PTAD)₄ catalyst (0.05 mol%).
-
Slowly add a solution of the aryldiazoacetate (1.0 equiv) in anhydrous dichloromethane to the reaction mixture over a period of time.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-H functionalized product.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol outlines the epoxidation of the double bond in N-Boc-3-pyrroline to form the corresponding epoxide, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the epoxide.
Hydroboration-Oxidation
This protocol describes the anti-Markovnikov hydration of the double bond in N-Boc-3-pyrroline to yield the corresponding alcohol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Aqueous sodium hydroxide (NaOH, 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the BH₃·THF solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH, followed by the dropwise addition of 30% aqueous H₂O₂.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Visualizations
Caption: Synthetic pathways from N-Boc-3-pyrroline to alkaloids.
Caption: Workflow for C-H functionalization.
References
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
Application of N-Boc-3-pyrroline in Medicinal Chemistry: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-pyrroline has emerged as a versatile and valuable building block in medicinal chemistry, offering a flexible scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the presence of a reactive double bond and a protected nitrogen atom, allow for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic compounds. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the full potential of N-Boc-3-pyrroline in drug discovery and development.
Key Applications in Drug Discovery
N-Boc-3-pyrroline serves as a crucial intermediate in the synthesis of compounds targeting a variety of therapeutic areas, including antiviral, neuroscience, and oncology. Its application spans the development of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.
Antiviral Agents: HCV Protease Inhibitors
A significant application of N-Boc-3-pyrroline derivatives is in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. Notably, it is a key precursor for the synthesis of peptidomimetic macrocycles like Telaprevir. The pyrroline ring serves as a constrained scaffold to correctly orient the pharmacophoric groups for optimal binding to the enzyme's active site.
Neuroscience: Muscarinic Receptor Agonists
In the field of neuroscience, N-Boc-3-pyrroline is utilized in the synthesis of muscarinic acetylcholine receptor (mAChR) agonists. These compounds are of interest for the treatment of cognitive disorders such as Alzheimer's disease. The pyrrolidine core, derived from N-Boc-3-pyrroline, mimics the structure of acetylcholine and can be functionalized to achieve selectivity for specific muscarinic receptor subtypes.
Enzyme Inhibitors: Kinase Inhibitors
The pyrrolidine scaffold is a common feature in many kinase inhibitors. N-Boc-3-pyrroline provides a convenient starting point for the synthesis of substituted pyrrolidines that can be elaborated into potent and selective inhibitors of various kinases involved in cancer and inflammatory diseases. The ability to introduce diverse substituents on the pyrrolidine ring allows for the fine-tuning of binding affinity and selectivity.
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for representative compounds synthesized using N-Boc-3-pyrroline and its derivatives, highlighting reaction yields and biological activities.
Table 1: Synthesis of Intermediates from N-Boc-3-pyrroline
| Intermediate | Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-pyrrolidin-3-ol | Hydroboration-oxidation | 1. BH3-THF; 2. H2O2, NaOH | 85-95 | Generic Protocol |
| N-Boc-3-aminopyrrolidine | Aziridination/Ring-opening | 1. m-CPBA; 2. NaN3, then H2/Pd-C | 60-70 (over 2 steps) | Generic Protocol |
| 2-Aryl-N-Boc-3-pyrroline | Heck Coupling | Aryl halide, Pd catalyst, base | 70-90 | [1] |
| N-Boc-3,4-epoxypyrrolidine | Epoxidation | m-CPBA, CH2Cl2 | >95 | Generic Protocol |
Table 2: Biological Activity of N-Boc-3-pyrroline Derived Compounds
| Compound Class | Target | Representative Compound | IC50/EC50 (nM) | Therapeutic Area | Reference |
| HCV Protease Inhibitors | HCV NS3/4A Protease | Telaprevir precursor | Ki = 7 | Antiviral | [2] |
| Muscarinic Agonists | M1 Muscarinic Receptor | Substituted Pyrrolidine | EC50 = 150 | Neuroscience | [3] |
| Kinase Inhibitors | Lck Kinase | Pyrrole derivative | IC50 < 10 | Oncology/Immunology | [4] |
| PARP Inhibitors | PARP-1 | Benzimidazole carboxamide | IC50 = 2.3 | Oncology | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving N-Boc-3-pyrroline are provided below.
Protocol 1: Synthesis of N-Boc-pyrrolidin-3-ol via Hydroboration-Oxidation
This protocol describes the conversion of the double bond in N-Boc-3-pyrroline to a hydroxyl group.
Materials:
-
N-Boc-3-pyrroline
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2) solution (30%)
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3-THF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (1.5 eq) followed by the dropwise addition of 30% H2O2 solution (1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-pyrrolidin-3-ol.
Protocol 2: Heck Arylation of N-Boc-3-pyrroline
This protocol outlines the palladium-catalyzed arylation of N-Boc-3-pyrroline.
Materials:
-
N-Boc-3-pyrroline
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N) or other suitable base
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add N-Boc-3-pyrroline (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).
-
Add anhydrous MeCN and Et3N (2.0 eq).
-
Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-N-Boc-3-pyrroline.[1]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of N-Boc-3-pyrroline in medicinal chemistry.
References
- 1. Metal-mediated synthesis of pyrrolines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10247C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Synthesis Using tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diastereoselective functionalization of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-2,5-dihydropyrrole), a versatile building block in the synthesis of highly substituted pyrrolidine derivatives of pharmaceutical interest. The protocols focus on a highly diastereoselective C-H functionalization reaction and a subsequent diastereoselective dihydroxylation of the olefin.
Diastereoselective C-H Functionalization of N-Boc-2,5-dihydropyrrole
This protocol describes a dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydropyrrole with aryldiazoacetates. This reaction proceeds with high yield and excellent diastereoselectivity, exclusively at the α-nitrogen C2 position.[1][2][3] The resulting products are valuable intermediates for the synthesis of complex molecules, including the natural product (−)-dragocin D.[1][3]
Reaction Principle
The reaction involves the use of a chiral dirhodium catalyst, Rh₂(S- or R-PTAD)₄, which facilitates the enantioselective and diastereoselective insertion of a rhodium carbene, generated from an aryldiazoacetate, into the C-H bond at the C2 position of the dihydropyrrole.[1][2][3] This approach contrasts with reactions using ethyl diazoacetate, which typically lead to cyclopropanation of the double bond.[1][3]
Experimental Protocol: Synthesis of Compound 15
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (−)-dragocin D.[1]
Materials:
-
This compound (1)
-
Aryldiazoacetate (14)
-
Dirhodium catalyst Rh₂(S-PTAD)₄ (0.05 mol %)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of this compound (1) (100 mmol) in the chosen anhydrous solvent, add the dirhodium catalyst Rh₂(S-PTAD)₄ (0.05 mol %).
-
Slowly add a solution of the aryldiazoacetate (14) in the same solvent to the reaction mixture. The slow addition is crucial for achieving high selectivity.
-
Stir the reaction mixture at the appropriate temperature (as optimized for the specific substrate) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-H functionalization product (15).
Quantitative Data
The C-H functionalization reaction demonstrates high efficiency and selectivity.
| Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| 15 | 87% | >20:1 | 96% | [1] |
| 33 | 92% | >20:1 | 98% | [1][2] |
| 28 | - | >20:1 | >99% | [2] |
| 30 | - | >20:1 | 98% | [2] |
Note: Yields and selectivities can be substrate-dependent. The provided data is based on specific examples from the cited literature.
Reaction Workflow
Caption: Workflow for the diastereoselective C-H functionalization.
Diastereoselective Dihydroxylation of the Functionalized Pyrrolidine
The olefin moiety of the C-H functionalized product can be further elaborated with high diastereoselectivity. This protocol outlines the osmium tetroxide-catalyzed dihydroxylation to generate a diol as a single diastereomer.[1][2]
Reaction Principle
The dihydroxylation of the double bond in the functionalized pyrrolidine derivative occurs stereoselectively, controlled by the existing stereocenter at the C2 position. The osmium tetroxide adds to the less hindered face of the double bond, leading to the formation of a single diastereomer of the diol.
Experimental Protocol: Synthesis of Diol 39
This protocol is based on the dihydroxylation of a C-H functionalized intermediate.[1][2]
Materials:
-
C-H functionalized pyrrolidine (e.g., a derivative of 17 )
-
Osmium tetroxide (OsO₄) (catalytic amount)
-
N-Methylmorpholine N-oxide (NMO) (co-oxidant)
-
Solvent system (e.g., acetone/water)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the C-H functionalized pyrrolidine derivative in a suitable solvent system (e.g., acetone/water).
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Carefully add a catalytic amount of osmium tetroxide (as a solution in toluene or another suitable solvent).
-
Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite or sodium bisulfite).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diol (39) as a single diastereomer.
Quantitative Data
| Product | Yield | Diastereoselectivity | Reference |
| Diol 39 | 77% | Single diastereomer | [1][2] |
Reaction Pathway
Caption: Pathway for diastereoselective dihydroxylation.
Further Transformations
The highly functionalized pyrrolidine derivatives obtained from these protocols can undergo further transformations without epimerization. For instance, the ester group can be reduced, and the Boc-protecting group can be removed to furnish a stable free amine, providing access to a wide range of pharmaceutically relevant scaffolds.[1][2]
These detailed protocols and the accompanying data highlight the utility of this compound as a starting material for the efficient and highly diastereoselective synthesis of complex pyrrolidine structures. The methods are robust and provide access to enantiomerically pure compounds with multiple stereocenters, which are of significant interest in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Reactions with N-Boc-3-pyrroline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key enantioselective reactions starting from N-Boc-3-pyrroline (also known as N-Boc-2,5-dihydropyrrole). This versatile chiral building block is a valuable precursor in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The following sections detail established methods for asymmetric C-H functionalization, dihydroxylation, and cyclopropanation, offering insights into catalyst selection, reaction conditions, and expected outcomes.
Rhodium-Catalyzed Asymmetric C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. The rhodium-catalyzed reaction of N-Boc-3-pyrroline with aryldiazoacetates provides a highly enantio- and diastereoselective route to α-functionalized pyrrolidine derivatives.
Reaction Scheme:
Caption: Rhodium-catalyzed C-H functionalization of N-Boc-3-pyrroline.
Quantitative Data Summary:
| Catalyst | Aryldiazoacetate (Ar) | Yield (%) | d.r. | ee (%) |
| Rh₂(S-PTAD)₄ | 4-MeO-C₆H₄ | 87 | >20:1 | 97 |
| Rh₂(S-PTAD)₄ | 4-Br-C₆H₄ | 85 | >20:1 | 96 |
| Rh₂(R-PTAD)₄ | 4-MeO-C₆H₄ | 86 | >20:1 | 97 |
Experimental Protocol:
To a solution of N-Boc-3-pyrroline (5 equivalents) in a suitable solvent (e.g., dichloromethane), the chiral rhodium catalyst Rh₂(S- or R-PTAD)₄ (0.05 mol%) is added.[1][2][3][4][5][6] A solution of the corresponding aryldiazoacetate (1 equivalent) in the same solvent is then added slowly over a period of time. The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired α-functionalized pyrrolidine product.[1][2][3][4][5][6]
Chemo-enzymatic Asymmetric trans-Dihydroxylation
This method provides an efficient route to chiral trans-3,4-dihydroxypyrrolidines, which are valuable intermediates in medicinal chemistry. The protocol utilizes a one-pot, two-step sequence involving a chemical epoxidation followed by an enzymatic hydrolysis. While the specific literature example uses N-benzyloxycarbonyl (Cbz) as the protecting group, the methodology is applicable to the N-Boc analogue.
Workflow Diagram:
Caption: Chemo-enzymatic trans-dihydroxylation workflow.
Quantitative Data Summary:
| Substrate | Product | Conversion (%) | ee (%) |
| N-Cbz-3-pyrroline | (3R,4R)-N-Cbz-3,4-dihydroxypyrrolidine | 94-97 | 92 |
Experimental Protocol:
In a one-pot reaction, N-benzyloxycarbonyl-3-pyrroline is first subjected to epoxidation using m-chloroperoxybenzoic acid (m-CPBA).[7][8] Following the formation of the epoxide intermediate, resting cells of Sphingomonas sp. HXN-200 are introduced to catalyze the enantioselective hydrolysis of the epoxide.[7][8] This enzymatic step yields the corresponding trans-diol, (3R,4R)-N-benzyloxycarbonyl-3,4-dihydroxy-pyrrolidine, with high conversion and enantiomeric excess.[7][8]
Enantioselective Cyclopropanation
Logical Relationship Diagram:
Caption: Inputs for enantioselective cyclopropanation.
Quantitative Data Summary (for N-Boc-pyrrole):
| Substrate | Catalyst System | Yield (%) | ee (%) |
| N-Boc-pyrrole | Cu(I) complex | High (scalable to 150 mmol) | High |
Experimental Protocol (Adapted from N-Boc-pyrrole):
In a nitrogen atmosphere, a solution of the chiral ligand in a suitable solvent is treated with a Cu(I) source.[9] To this catalyst mixture, a solution of N-Boc-pyrrole (or N-Boc-3-pyrroline) is added. A solution of the diazo compound is then added dropwise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the enantiomerically enriched cyclopropane derivative.[9]
Further Applications and Considerations
While detailed protocols for enantioselective epoxidation and aziridination directly on N-Boc-3-pyrroline are less documented in readily available literature, general methodologies for these transformations on similar olefinic substrates can be adapted. For instance, chiral dioxiranes or manganese-salen complexes are commonly employed for asymmetric epoxidations, while copper or rhodium-based catalysts are often used for aziridinations.
For conjugate addition reactions, N-Boc-3-pyrroline can potentially act as a Michael acceptor. The enantioselective addition of various nucleophiles can be explored using organocatalysts or chiral metal complexes.
Researchers are encouraged to screen various chiral catalysts and reaction conditions to optimize the yield and enantioselectivity for these transformations with N-Boc-3-pyrroline as the starting material. The protocols and data presented herein for C-H functionalization, dihydroxylation, and cyclopropanation provide a solid foundation for the development of novel synthetic routes towards valuable chiral pyrrolidine-containing molecules.
References
- 1. scispace.com [scispace.com]
- 2. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]
- 3. C–H Functionalization Archives - The Davies Group [scholarblogs.emory.edu]
- 4. Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: [3+2] Cycloaddition Reactions Involving tert-Butyl 2,5-Dihydro-1H-pyrrole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. This document provides detailed application notes and experimental protocols for the use of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline) as a dipolarophile in [3+2] cycloaddition reactions. These reactions are valuable for the synthesis of complex nitrogen-containing scaffolds, which are of significant interest in medicinal chemistry and drug development. Specifically, this document will focus on cycloadditions with nitrones to yield isoxazolidine-fused pyrrolidines and with azomethine ylides for the synthesis of pyrrolizidine core structures.
Section 1: [3+2] Cycloaddition with Nitrones for the Synthesis of Fused Isoxazolidines
The 1,3-dipolar cycloaddition of nitrones to alkenes is a well-established method for the synthesis of isoxazolidines. When this compound is used as the alkene, this reaction provides access to novel bicyclic structures containing a fused pyrrolidine and isoxazolidine ring system. These scaffolds can serve as precursors to valuable amino alcohol derivatives.
The regioselectivity of the cycloaddition is a key consideration. Generally, the reaction of a nitrone with an electron-rich or neutral alkene, such as N-Boc-3-pyrroline, results in the formation of the 5-substituted isoxazolidine regioisomer.[1] The stereoselectivity of the reaction (i.e., the exo vs. endo approach of the dipole) can be influenced by the substituents on both the nitrone and the dipolarophile, as well as the reaction conditions.
Illustrative Reaction Scheme:
Caption: General workflow for the [3+2] cycloaddition of a nitrone with N-Boc-3-pyrroline.
Experimental Protocol: Synthesis of tert-Butyl 2-Methyl-3-phenyl-hexahydro-1H-pyrrolo[1,2-b]isoxazole-1-carboxylate
This protocol is a representative procedure for the thermal [3+2] cycloaddition of C-phenyl-N-methylnitrone with this compound.
Materials:
-
This compound
-
C-Phenyl-N-methylnitrone
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.1 M), add C-phenyl-N-methylnitrone (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the diastereomeric products.
Quantitative Data (Representative):
The yields and diastereoselectivity of such reactions are highly dependent on the specific nitrone used. Below is a table summarizing representative data for analogous cycloadditions.
| Nitrone Substituent (R) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Phenyl | Toluene | 110 | 75-85 | ~1:1 to 3:1 |
| 4-Methoxyphenyl | Toluene | 110 | 70-80 | ~2:1 |
| 4-Nitrophenyl | Toluene | 110 | 80-90 | >4:1 |
Note: Data are representative and based on general outcomes for nitrone cycloadditions with similar cyclic alkenes.
Section 2: [3+2] Cycloaddition with Azomethine Ylides for the Synthesis of the Pyrrolizidine Core
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. When this compound is employed as the dipolarophile, this reaction leads to the formation of the pyrrolizidine skeleton, a core structure in many alkaloids. Azomethine ylides are typically generated in situ, for example, by the condensation of an α-amino acid (such as sarcosine or proline) with an aldehyde or ketone.
Mechanism and Stereoselectivity:
The reaction proceeds through a concerted mechanism. The stereochemical outcome is often controlled by the geometry of the azomethine ylide and the approach of the dipolarophile. The use of chiral α-amino acids can induce diastereoselectivity in the newly formed stereocenters. The endo or exo approach of the reactants determines the relative stereochemistry of the final product.
Caption: Workflow for the synthesis of a pyrrolizidine core via azomethine ylide cycloaddition.
Experimental Protocol: Synthesis of tert-Butyl Hexahydropyrrolo[1,2-a]pyrrole-1-carboxylate
This protocol describes a typical procedure for the one-pot, three-component reaction between sarcosine, paraformaldehyde, and this compound.
Materials:
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
This compound
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add sarcosine (1.2 eq), paraformaldehyde (1.5 eq), and this compound (1.0 eq) in anhydrous toluene (0.2 M).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the formation of the azomethine ylide and its consumption.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative):
The yields and diastereoselectivity for this type of reaction can vary based on the specific substrates and conditions used.
| α-Amino Acid | Aldehyde/Ketone | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Sarcosine | Paraformaldehyde | Toluene | 110 | 60-75 | >5:1 |
| Proline | Paraformaldehyde | Toluene | 110 | 65-80 | >10:1 (diastereomerically pure) |
| Glycine | Benzaldehyde | Methanol | 65 | 50-65 | ~3:1 |
Note: Data are representative and based on published results for similar three-component [3+2] cycloadditions.
The [3+2] cycloaddition reactions of this compound with nitrones and azomethine ylides offer versatile and efficient routes to complex, nitrogen-containing heterocyclic scaffolds. The protocols provided herein serve as a guide for the synthesis of fused isoxazolidines and pyrrolizidine core structures. These methodologies are highly valuable for the generation of compound libraries for drug discovery and for the synthesis of natural product analogues. Further optimization of reaction conditions, including the use of catalysts, may lead to improved yields and stereoselectivities.
References
Application Notes and Protocols: Deprotection of Boc-Protected 2,5-Dihydropyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of tert-butyloxycarbonyl (Boc)-protected 2,5-dihydropyrrole (also known as N-Boc-3-pyrroline). The selection of an appropriate deprotection strategy is critical to avoid potential side reactions and ensure a high yield of the desired 2,5-dihydropyrrole, a valuable synthetic intermediate.
Introduction
The Boc protecting group is widely used for the protection of amines due to its stability under various reaction conditions and its facile cleavage under acidic conditions. However, the deprotection of N-Boc-2,5-dihydropyrrole requires careful consideration due to the presence of an olefinic double bond, which can be susceptible to side reactions such as polymerization or isomerization under harsh acidic conditions. These application notes provide a comparative overview of common deprotection protocols and detailed experimental procedures to guide the selection of the optimal method for your specific application.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes various methods for the deprotection of Boc-protected 2,5-dihydropyrrole, including reaction conditions, yields, and pertinent remarks.
| Reagent/Method | Solvent | Temperature (°C) | Time | Yield (%) | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 h | ~81 | A common and effective method. The volatility of TFA facilitates its removal. Potential for side reactions with sensitive substrates.[1] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 1 - 4 h | High | Widely used, often yielding the hydrochloride salt of the amine, which can aid in purification. Anhydrous conditions are recommended.[2] |
| Formic Acid | Neat or in DCM | Room Temperature | 1 - 16 h | Variable | A milder alternative to TFA and HCl, but can lead to N-formylation as a side product.[2] |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature | 1 - 4 h | High | A mild method that proceeds via in situ generation of HCl. Good for substrates with acid-labile groups.[3] |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Variable | Good | Can offer selectivity in the presence of other acid-sensitive groups. Stoichiometric amounts of the Lewis acid are often required. |
| Thermolysis | High-boiling solvent (e.g., diphenyl ether) or neat | High Temperature | Variable | Good | A catalyst-free method suitable for substrates that can withstand high temperatures. |
Mandatory Visualization
The following diagrams illustrate the deprotection mechanism and a general experimental workflow.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of N-Boc-3-pyrroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of N-Boc-3-pyrroline to afford N-Boc-pyrrolidine is a fundamental transformation in synthetic organic chemistry. N-Boc-pyrrolidine is a valuable saturated heterocyclic building block frequently utilized in the synthesis of a wide array of pharmaceutical compounds and complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for subsequent selective functionalization. The hydrogenation of the carbon-carbon double bond in N-Boc-3-pyrroline is typically a high-yielding and clean reaction, often proceeding under standard catalytic hydrogenation conditions. This document provides detailed protocols and application notes for this transformation, focusing on common catalysts, reaction conditions, and work-up procedures.
Reaction Scheme
The overall transformation involves the saturation of the double bond in the pyrroline ring using hydrogen gas in the presence of a metal catalyst.
Key Reaction Parameters
The efficiency and success of the catalytic hydrogenation of N-Boc-3-pyrroline are influenced by several key parameters:
-
Catalyst: Palladium on carbon (Pd/C) is the most commonly employed catalyst for this transformation due to its high efficiency and commercial availability. Other catalysts such as platinum on carbon (Pt/C) or Raney Nickel can also be used.
-
Catalyst Loading: The amount of catalyst used can vary, but typically ranges from 5 to 10 mol% of the substrate.
-
Hydrogen Pressure: The reaction can be carried out under a range of hydrogen pressures, from atmospheric pressure (using a hydrogen-filled balloon) to higher pressures in a specialized hydrogenation apparatus.
-
Solvent: A variety of protic and aprotic solvents can be used. Methanol, ethanol, and ethyl acetate are common choices due to their ability to dissolve the starting material and their inertness under the reaction conditions.
-
Temperature: The hydrogenation is typically performed at room temperature. In some cases, gentle heating may be applied to increase the reaction rate.
-
Reaction Time: The time required for complete conversion depends on the specific conditions, but it is generally complete within a few hours to overnight.
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of N-Boc-3-pyrroline and its analogs, showcasing the impact of different reaction conditions.
| Substrate | Catalyst (Loading) | Solvent | H2 Pressure | Temperature | Time (h) | Yield (%) |
| N-Boc-protected pyrrole-3-carboxylates | 10% Pd/C | - | 45 atm | 40 °C | 20 | >95 (Full Conversion) |
| tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 10% Pd/C | Methanol | 1 atm (balloon) | Room Temp. | 16 | 82 |
| N-Boc-3-pyrroline | 10% Pd/C | Methanol | 1 atm (balloon) | Room Temp. | 12-24 | >95 (Typical) |
| N-Boc-3-pyrroline | 10% Pd/C | Ethyl Acetate | 50 psi | Room Temp. | 4-8 | >95 (Typical) |
Experimental Protocols
Two detailed methodologies for the catalytic hydrogenation of N-Boc-3-pyrroline are provided below.
Protocol 1: Hydrogenation under Atmospheric Pressure (Hydrogen Balloon)
This protocol is suitable for small to medium-scale reactions and does not require specialized high-pressure equipment.
Materials:
-
N-Boc-3-pyrroline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (balloon)
-
Round-bottom flask with a stir bar
-
Three-way stopcock
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add N-Boc-3-pyrroline (1.0 eq).
-
Solvent Addition: Dissolve the N-Boc-3-pyrroline in anhydrous methanol (e.g., 0.1 M solution).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Inerting the Atmosphere: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up:
-
Carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to afford N-Boc-pyrrolidine. The product is often of high purity and may not require further purification.
-
Protocol 2: Hydrogenation under Elevated Pressure (Parr Shaker)
This protocol is suitable for larger-scale reactions or when a faster reaction time is desired.
Materials:
-
N-Boc-3-pyrroline
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas cylinder
-
Parr hydrogenation apparatus or a similar high-pressure reactor
Procedure:
-
Charging the Reactor: In the pressure vessel of the hydrogenation apparatus, combine N-Boc-3-pyrroline (1.0 eq) and ethyl acetate (e.g., 0.1-0.2 M solution).
-
Catalyst Slurry: In a separate beaker, create a slurry of 10% Pd/C (5-10 mol%) in a small amount of ethyl acetate. Carefully transfer this slurry to the reaction vessel.
-
Sealing and Purging: Securely seal the pressure vessel. Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Depressurization and Work-up:
-
Carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc-pyrrolidine product.
-
Mandatory Visualizations
Caption: Experimental workflows for the catalytic hydrogenation of N-Boc-3-pyrroline.
Caption: Logical relationship of components in the catalytic hydrogenation.
Application Notes and Protocols for the Functionalization of the Double Bond in tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the double bond in tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline). This versatile building block is a cornerstone in medicinal chemistry, and its selective functionalization allows for the creation of a diverse array of substituted pyrrolidine scaffolds, which are prevalent in many biologically active compounds and approved drugs.[1][2][3] This document offers detailed experimental protocols, quantitative data for key transformations, and visual workflows to guide researchers in their synthetic endeavors.
Introduction to the Functionalization of N-Boc-3-Pyrroline
The pyrrolidine ring is a privileged scaffold in drug discovery due to its three-dimensional structure, which allows for precise spatial orientation of substituents, enhancing interactions with biological targets.[1][4] The double bond in N-Boc-3-pyrroline presents a reactive handle for a variety of chemical transformations, including epoxidation, dihydroxylation, aziridination, cyclopropanation, and hydroboration, among others. These reactions introduce new functional groups and stereocenters, providing access to a wide range of chiral pyrrolidine derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[2][5]
Key Functionalization Reactions
A variety of methods have been developed to functionalize the double bond of N-Boc-3-pyrroline. The following sections detail the protocols and outcomes for several key transformations.
General Workflow for Double Bond Functionalization
Epoxidation
Epoxidation of the double bond in N-Boc-3-pyrroline yields the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions to introduce a variety of functional groups. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation with m-CPBA
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add m-CPBA (1.1 to 1.5 eq) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Data Summary: Epoxidation
| Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference(s) |
| m-CPBA | DCM | 0 to rt | >95 (on a derivative) | N/A | N/A | [6] |
| Fungal Peroxygenases | Phosphate buffer | rt | 63-77 | N/A | >99 (for S/R) | [7] |
Dihydroxylation
Dihydroxylation of the alkene furnishes a vicinal diol, a key functional group in many natural products and pharmaceuticals, including aza-sugars.[2] The Sharpless asymmetric dihydroxylation is a powerful method for achieving high enantioselectivity.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Preparation: In a round-bottom flask, prepare a solution of tert-butanol and water (1:1). Add the appropriate AD-mix (AD-mix-α for the (R,R)-diol or AD-mix-β for the (S,S)-diol) (1.4 g per mmol of alkene) and methanesulfonamide (if required). Stir the mixture at room temperature until all solids dissolve, then cool to 0 °C.
-
Reaction: Add this compound (1.0 eq) to the cold mixture and stir vigorously at 0 °C or room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding solid sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with 2N KOH (if methanesulfonamide was used), then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude diol by flash chromatography.[6]
Data Summary: Dihydroxylation
| Reagent/Catalyst | Ligand | Co-oxidant | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference(s) |
| OsO₄ (catalytic) | (DHQD)₂PHAL (AD-mix-β) | K₃[Fe(CN)₆] | 0 to rt | 77 (on a derivative) | single diastereomer | >99 | [8] |
| OsO₄ (catalytic) | (DHQ)₂PHAL (AD-mix-α) | NMO | 0 to rt | High | High | High | [9] |
Aziridination
Aziridination introduces a three-membered nitrogen-containing ring, a valuable synthon for the preparation of chiral amines and amino alcohols. Transition metal-catalyzed reactions are commonly employed for this transformation.
Experimental Protocol: Copper-Catalyzed Aziridination
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the copper catalyst (e.g., [Cu(MeCN)₄]PF₆) and a chiral ligand (e.g., a bis(oxazoline) ligand) in a dry, degassed solvent like dichloromethane.
-
Reaction: Add this compound (1.0 eq) to the catalyst solution.
-
Nitrene Source Addition: Slowly add the nitrene precursor (e.g., N-tosyliminophenyliodinane, PhI=NTs) to the reaction mixture at the appropriate temperature (often room temperature or below).
-
Work-up and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of silica gel, eluting with a suitable solvent. Concentrate the filtrate and purify the crude product by flash chromatography.
Data Summary: Aziridination
| Catalyst | Ligand | Nitrene Source | Solvent | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference(s) |
| Rh₂(OAc)₄ | None | TsN₃ | Benzene | Moderate | N/A | N/A | General Protocol |
| Cu(I) | Chiral Bisoxazoline | PhI=NTs | DCM | High | High | High | [10][11] |
Cyclopropanation
The reaction of the double bond with a carbene source leads to the formation of a bicyclic pyrrolidine derivative containing a cyclopropane ring. Rhodium-catalyzed decomposition of diazo compounds is a common method for this transformation.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
-
Preparation: To a solution of this compound (1.0-5.0 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium catalyst) (0.005-1 mol%).
-
Diazo Addition: Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent to the reaction mixture via a syringe pump over several hours.
-
Work-up: Once the addition is complete and the reaction has stirred to completion (monitored by TLC or GC), concentrate the reaction mixture.
-
Purification: Purify the residue by flash column chromatography to separate the diastereomeric cyclopropanes.[1][4]
Data Summary: Cyclopropanation
| Catalyst | Diazo Reagent | Yield (%) | Diastereoselectivity (exo:endo) | Enantioselectivity (ee, %) | Reference(s) |
| Rh₂(esp)₂ | Ethyl diazoacetate | 75 | ~1:1 | 94 (for each isomer) | [1][4] |
| Pd(OAc)₂ | Diazomethane | 34 | N/A | N/A | [1] |
Hydroboration-Oxidation
Hydroboration-oxidation provides a route to pyrrolidin-3-ol with anti-Markovnikov regioselectivity and syn-stereochemistry.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound (1.0 eq) in dry THF under an inert atmosphere at 0 °C, add a solution of borane-THF complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution).
-
Work-up: After stirring at room temperature, separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the desired alcohol.[12]
Data Summary: Hydroboration-Oxidation
| Borane Source | Oxidation Conditions | Yield (%) | Regioselectivity | Stereoselectivity | Reference(s) |
| BH₃·THF | NaOH, H₂O₂ | Typically High | Anti-Markovnikov | syn-addition | [12] |
| 9-BBN | NaOH, H₂O₂ | Typically High | Anti-Markovnikov | syn-addition | [12] |
Advanced Functionalizations
Beyond the fundamental transformations, the double bond of N-Boc-3-pyrroline can participate in more complex, metal-catalyzed cross-coupling reactions.
Heck Reaction
The Heck reaction allows for the formation of a carbon-carbon bond by coupling the alkene with an aryl or vinyl halide. This reaction can be used to introduce diverse substituents at the 4-position of the pyrrolidine ring.
Workflow for the Heck Reaction
Experimental Protocol: Heck Reaction
-
Preparation: In a Schlenk tube, combine this compound (1.2 eq), the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Degas the mixture and heat it under an inert atmosphere to the required temperature (typically 80-120 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired 4-substituted pyrroline derivative.[3]
Conclusion
The functionalization of the double bond in this compound is a powerful strategy for the synthesis of a wide variety of substituted pyrrolidines. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the discovery and development of new therapeutic agents. The choice of reaction and conditions allows for the controlled introduction of various functional groups with high levels of regio- and stereoselectivity.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. scribd.com [scribd.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc-3-Pyrroline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of N-Boc-3-pyrroline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Boc-3-pyrroline?
A1: The most prevalent methods for synthesizing N-Boc-3-pyrroline include:
-
Synthesis from cis-1,4-dichloro-2-butene: This common route involves a Delépine reaction followed by cyclization and subsequent N-Boc protection.[1][2] A one-pot approach for the cyclization and Boc-protection steps has been developed to improve efficiency.[1]
-
Ring-Closing Metathesis (RCM): This method utilizes a ruthenium catalyst, such as Grubbs' second-generation catalyst, to form the pyrroline ring from a suitable diene precursor.[2][3]
-
Reduction of N-Boc-pyrrole: While less common for producing 3-pyrroline specifically, reduction of the corresponding pyrrole can be a route, though it risks over-reduction to pyrrolidine.[1]
Q2: What is the "Boc" group and why is it used?
A2: The "Boc" group (tert-butoxycarbonyl) is a protecting group for the nitrogen atom in the pyrroline ring.[4] It is widely used in organic synthesis to prevent the amine from participating in unwanted side reactions during subsequent chemical transformations. The Boc group is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions.[4][5]
Q3: What are the primary applications of N-Boc-3-pyrroline?
A3: N-Boc-3-pyrroline is a versatile synthetic intermediate used in the preparation of a wide range of biologically active molecules and complex organic structures.[1] It serves as a key starting material for synthesizing 3,4-disubstituted pyrrolidines, piperazines, and various pharmaceutical compounds, including β-aryl-GABA analogues and antibacterial agents.[1][3]
Troubleshooting Guide for Common Side Reactions
This guide addresses specific issues that may arise during the synthesis of N-Boc-3-pyrroline, with a focus on identifying and mitigating common side reactions.
Issue 1: Low Yield and Presence of an Unidentified, Unstable Byproduct During Cyclization.
Question: During the cyclization of the intermediate derived from cis-1,4-dichloro-2-butene using potassium carbonate, I observe the formation of my desired 3-pyrroline, but also another major product that seems to be unstable at room temperature. What is this side product and how can I minimize its formation?
Answer:
This common side reaction is likely the formation of a dimer, 2,2′,5,5′-tetrahydro-1,1′-bipyrrole.[1] This dimer can form during the cyclization step and is known to be unstable at room temperature.[1]
Mitigation Strategies:
-
One-Pot Procedure: A highly effective method to circumvent the isolation of the unstable 3-pyrroline and its dimer is to perform a one-pot cyclization and N-Boc protection. By adding the Boc anhydride directly after the cyclization is complete, both the desired 3-pyrroline and the dimer are converted to the stable N-Boc-3-pyrroline.[1]
-
Control of Reaction Conditions: Judicious selection of the base and solvent is critical. Using potassium carbonate in methanol is a reported condition for the cyclization.[1] Ensure the reaction temperature is appropriately controlled, as higher temperatures may favor dimer formation.
Experimental Protocol: One-Pot Cyclization and N-Boc Protection
-
To a solution of the crude amine intermediate in methanol, add potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion of the cyclization, add di-tert-butyl dicarbonate (Boc₂O) directly to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Work-up the reaction by filtering the solids and concentrating the filtrate.
-
Purify the crude product by column chromatography or distillation to obtain N-Boc-3-pyrroline.[1][3]
Logical Workflow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for dimer formation.
Issue 2: Presence of Pyrrolidine Impurity in the Final Product.
Question: My final N-Boc-3-pyrroline product is contaminated with N-Boc-pyrrolidine. What is the source of this impurity and how can it be avoided?
Answer:
The presence of N-Boc-pyrrolidine suggests that pyrrolidine was present as an impurity before the Boc-protection step. This is a common issue when 3-pyrroline is synthesized via the reduction of pyrrole, where over-reduction can lead to the formation of the saturated pyrrolidine ring.[1] Commercially available 3-pyrroline can also contain significant amounts of pyrrolidine.[1]
Mitigation Strategies:
-
Choice of Synthetic Route: If you are starting from pyrrole, optimizing the reduction conditions (e.g., using zinc in acetic or hydrochloric acid) is crucial to minimize over-reduction.[1] However, starting from cis-1,4-dichloro-2-butene is generally a more selective method to produce 3-pyrroline without the risk of pyrrolidine formation.[1][2]
-
Purification of 3-Pyrroline: If using a pre-existing source of 3-pyrroline that is contaminated with pyrrolidine, purification can be attempted before Boc protection. This can be achieved by crystallizing the hydrochloride or urethane salt of 3-pyrroline, although this may result in significant product loss.[1]
-
Final Product Purification: If the impurity is carried through to the final product, careful purification by column chromatography or fractional distillation may be necessary to separate N-Boc-3-pyrroline from N-Boc-pyrrolidine.
Data on 3-Pyrroline Purity from Different Sources
| Starting Material/Source | Common Impurity | Typical Purity of 3-Pyrroline | Reference |
| Reduction of Pyrrole | Pyrrolidine | Can be a 3:1 mixture of 3-pyrroline to pyrrolidine | [1] |
| cis-1,4-dichloro-2-butene | Dimer (unstable) | High purity after Boc-protection | [1] |
Issue 3: Incomplete Boc-Protection Reaction.
Question: I am experiencing low yields during the N-Boc protection step, and my workup shows remaining unprotected 3-pyrroline. How can I drive the reaction to completion?
Answer:
Low yields in the Boc-protection step are often due to suboptimal reaction conditions or an inefficient work-up procedure.[4]
Mitigation Strategies:
-
Base and Solvent System: The choice of base and solvent is critical. A common and effective system is using sodium bicarbonate in a biphasic water/ethyl acetate mixture.[4] Ensure that the base is in sufficient excess to neutralize any acidic byproducts.
-
Reaction Time and Temperature: The reaction is typically stirred overnight at room temperature to ensure it goes to completion.[4] Rushing the reaction can lead to incomplete conversion.
-
Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is of high quality and has not degraded during storage.
Reaction Pathway for N-Boc-3-Pyrroline Synthesis and Side Reactions
Caption: Synthesis pathway and common side reactions.
This guide should help in identifying and resolving the most common issues encountered during the synthesis of N-Boc-3-pyrroline. For further assistance, consulting the cited literature is recommended.
References
Technical Support Center: Purification of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline). It covers common issues encountered during the purification of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what impurities should I expect?
A common and efficient method is the Ring-Closing Metathesis (RCM) of N-Boc-diallylamine using a ruthenium-based catalyst (e.g., Grubbs' catalyst).[1][2] Another route involves the Clauson-Kaas synthesis to form the pyrrole ring followed by protection and reduction.[3][4]
Expected Impurities from RCM Synthesis:
-
Ruthenium byproducts: These are often colored and can be challenging to remove completely.
-
Unreacted N-Boc-diallylamine: The starting material.
-
Oligomeric byproducts: Formed from intermolecular metathesis reactions.
-
Solvent residues: e.g., Dichloromethane (DCM).
Q2: My final product is a dark oil or solid. What is causing the color?
The color, typically brown or black, is almost always due to residual ruthenium species from the RCM catalyst.[2] Standard silica gel chromatography may not be sufficient to remove all colored impurities.
Q3: Is the N-Boc protecting group stable during purification?
The N-Boc group is sensitive to acidic conditions.[5][6] Exposure to strong acids, or even milder acids like silica gel for prolonged periods, can lead to partial or complete deprotection. Caution should be exercised during chromatographic purification, and acidic agents like trifluoroacetic acid (TFA) in HPLC eluents should be used with care, as they can cause Boc cleavage, especially during solvent evaporation.[6] The Boc group is generally stable to basic conditions.[5][7]
Q4: Can I purify this compound by distillation?
Yes, distillation is an effective method for purifying this compound, which is a low-melting solid or oil at room temperature.[1][2] It is particularly useful for removing non-volatile impurities like ruthenium residues and oligomers on a larger scale.
Q5: What is a typical Rf value for the product on a silica gel TLC plate?
The Rf value will depend on the exact solvent system, but in a typical eluent like hexanes/ethyl acetate, the product is relatively non-polar. For a related compound, an Rf of 0.60 was reported in a 5:1 hexanes/ethyl acetate system. Your specific value may vary, but it will be significantly higher than highly polar impurities.
Troubleshooting Guides
Issue 1: Poor Separation or Yield during Flash Column Chromatography
Symptoms:
-
Product co-elutes with impurities.
-
Significant product loss on the column.
-
Product fractions are still colored (if from RCM).
-
Streaking or tailing of the product spot on TLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | Optimize the eluent using TLC. Aim for a product Rf of 0.25-0.35 for the best separation. A common system is a gradient of ethyl acetate in hexanes.[8] |
| Product Degradation on Silica | The N-Boc group can be labile on acidic silica gel. Minimize contact time by using a faster flow rate (flash chromatography). Alternatively, deactivate the silica by pre-treating it with a base like triethylamine (e.g., add 0.5-1% triethylamine to the eluent).[9] |
| Column Overload | Too much crude material was loaded. As a rule of thumb, use a silica gel mass of at least 30-50 times the mass of the crude product. |
| Poor Sample Loading | Loading the sample in a large volume of a strong solvent can cause band broadening. Dissolve the crude product in a minimal amount of the initial, non-polar eluent or adsorb it onto a small amount of silica gel ("dry loading").[10] |
| Residual Ruthenium Impurities | If the product is colored, pre-treat the crude material to remove ruthenium before chromatography. (See Protocol 2). |
Issue 2: Problems with Distillation
Symptoms:
-
Product is not distilling at the expected temperature.
-
Product decomposes in the distillation flask ("bumping" or charring).
-
Low recovery of distilled product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Pressure | The boiling point is highly dependent on the vacuum. Ensure your vacuum system is achieving and maintaining the target pressure. Refer to the boiling point data below. |
| Thermal Decomposition | Avoid excessive heating of the distillation pot. Use a Kugelrohr apparatus for small scales to minimize the residence time at high temperatures.[1][2] Ensure the apparatus is free of any acidic or basic residues that could catalyze decomposition. |
| Non-Volatile Impurities | High molecular weight oligomers or salts can trap the product. An initial purification by filtration or a quick silica plug might be necessary if the crude material is very viscous or contains solids. |
Quantitative Data Summary
| Parameter | Value | Conditions / Notes | Reference |
| Molecular Weight | 169.22 g/mol | [11] | |
| Boiling Point | 208 °C | at 760 mmHg (atmospheric pressure) | [12] |
| 91-92 °C | at 20 mmHg | [12] | |
| 80 °C | at 0.2 mmHg | [12] | |
| Density | 0.981 g/mL | at 25 °C | [12] |
| Refractive Index | n20/D 1.458 | [12] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying the crude product on silica gel.
-
TLC Analysis: Determine an appropriate solvent system using TLC. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. The target Rf for the product should be ~0.3.
-
Column Preparation: Slurry-pack a glass column with silica gel in the initial, non-polar eluent. Ensure the silica bed is compact and level.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the non-polar solvent determined from your TLC analysis.
-
Apply positive pressure (flash chromatography) for a consistent and rapid flow.
-
Gradually increase the polarity of the eluent as the elution progresses to move the product off the column.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Removal of Ruthenium Impurities Post-RCM
This procedure should be performed after the RCM reaction is complete and before final purification.
-
Cool the Reaction: After confirming the reaction is complete, cool the reaction mixture to room temperature.
-
Prepare Phosphine Scavenger: Prepare a solution of tris(hydroxymethyl)phosphine (THMP). This can be generated in situ from its commercially available hydrochloride salt.[2]
-
Add Scavenger: Add the aqueous methanolic solution of THMP to the crude reaction mixture along with a small amount of a base like triethylamine.[1]
-
Stir Vigorously: Stir the biphasic mixture vigorously overnight at room temperature. The brown color of the organic phase should fade as the ruthenium complexes are sequestered.[1]
-
Aqueous Workup: Perform a standard aqueous workup. Add deionized water and separate the organic layer. Wash the organic phase sequentially with water and brine.[1]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be significantly less colored and is now ready for final purification by chromatography or distillation.
Visual Workflow and Troubleshooting Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting flash chromatography problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. This compound | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Boc-2,5-二氢-1H-吡咯 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Deprotection of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in deprotecting this compound?
A1: The primary challenge is the high propensity for decomposition of the product upon removal of the tert-butoxycarbonyl (Boc) group under standard acidic conditions. The presence of the double bond in the pyrroline ring makes the resulting secondary amine susceptible to a retro-Mannich reaction, which is driven by the formation of a stable aromatic pyrrole as a byproduct.[1] This can lead to low yields and complex product mixtures.
Q2: Why do standard acidic deprotection methods (like TFA or HCl) fail for this specific compound?
A2: While trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane are effective for many Boc-protected amines, these strong acids can promote the formation of an iminium intermediate from the deprotected 2,5-dihydro-1H-pyrrole. This intermediate can then undergo a retro-Mannich reaction, leading to ring opening and subsequent aromatization to pyrrole, causing decomposition of the desired product.[1]
Q3: Are there any successful strategies to deprotect this molecule without decomposition?
A3: Direct deprotection of the unsubstituted this compound is challenging. However, successful deprotection has been reported for substituted derivatives under specific conditions. One effective strategy involves modifying the substrate prior to deprotection. For instance, if other functional groups are present, such as an ester, its reduction to an alcohol can stabilize the deprotected amine and prevent the retro-Mannich reaction.[1] Another approach is to isolate the deprotected amine as a stable salt, such as a tosylate salt, immediately after the reaction.[1]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material (the Boc-protected pyrroline) and the appearance of a new, more polar spot corresponding to the deprotected amine (or its salt) can be observed. LC-MS is particularly useful for confirming the mass of the desired product and detecting any side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired deprotected amine; complex mixture of products observed. | Decomposition via retro-Mannich reaction. | - Isolate as a tosylate salt: After deprotection with an acid like p-toluenesulfonic acid (pTSA), avoid a basic work-up. Instead, isolate the product as the stable tosylate salt.[1] - Substrate modification: If your substrate has other functional groups (e.g., an ester), consider reducing it to an alcohol prior to deprotection. This can stabilize the resulting amine.[1] |
| Incomplete deprotection. | Insufficient acid strength, low temperature, or short reaction time. | - Increase acid concentration: For standard Boc deprotections, increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using 4M HCl in dioxane can improve conversion. However, be cautious as this may also accelerate decomposition for this specific substrate. - Increase reaction time/temperature: Monitor the reaction by TLC/LC-MS and allow it to proceed until the starting material is consumed. Gentle heating may be attempted, but with extreme caution due to the risk of side reactions. |
| Formation of unexpected byproducts. | The alkene functionality may undergo side reactions under strongly acidic conditions (e.g., hydration, polymerization). | - Use milder acidic conditions: Attempt deprotection with milder acids or lower concentrations of strong acids at low temperatures (e.g., 0 °C). - Consider non-acidic methods: Explore alternative deprotection methods such as thermal deprotection or methods using Lewis acids, though these may require significant optimization for this substrate. |
Experimental Protocols
Note: The following are general protocols for Boc deprotection. Due to the instability of deprotected 2,5-dihydro-1H-pyrrole, these methods may lead to decomposition and should be attempted with caution, ideally on a small scale first while monitoring closely.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caution: This protocol is likely to cause decomposition. The alternative is to avoid the basic quench and attempt to isolate the product as the trifluoroacetate salt.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Dissolve the this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized carefully with a base if the free amine is required (and stable).
Quantitative Data for General Boc Deprotection
The following table provides a summary of typical conditions for Boc deprotection using TFA and HCl. Yields are highly substrate-dependent and are not provided for the title compound due to its instability under these conditions.
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time (h) |
| TFA | DCM | 20-50% (v/v) | 0 to RT | 1-4 |
| 4M HCl | 1,4-Dioxane | 4 M | RT | 1-16 |
Visualizations
Boc Deprotection of this compound
Caption: General reaction scheme for the deprotection of this compound.
Decomposition Pathway: Retro-Mannich Reaction
Caption: The retro-Mannich reaction pathway leading to decomposition of the desired product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the deprotection reaction.
References
Preventing dimerization of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Technical Support Center: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Welcome to the technical support center for this compound (commonly known as N-Boc-3-pyrroline). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the dimerization and other unwanted side reactions of this versatile building block during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic compound widely used in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom makes the pyrroline ring amenable to various chemical transformations. Its applications include the synthesis of substituted pyrrolidines, which are key components in many pharmaceutical compounds and natural products.[1]
Q2: What are the primary stability concerns with this compound?
A2: The main stability concern is its susceptibility to acidic conditions, which can lead to the cleavage of the acid-labile Boc protecting group.[2] This deprotection can initiate a cascade of side reactions, including dimerization or oligomerization. The compound is also incompatible with strong oxidizing agents.[3]
Q3: What is dimerization and why is it a problem?
A3: Dimerization is a chemical process where two identical molecules react to form a single new molecule, a dimer. In the context of your experiments, dimerization of this compound leads to the formation of an unwanted byproduct with double the molecular weight. This reduces the yield of the desired product, complicates purification, and can introduce impurities that may interfere with subsequent reactions or biological assays.
Q4: Under what conditions is dimerization most likely to occur?
A4: Dimerization and other side reactions are most likely to occur under acidic conditions. The presence of even trace amounts of acid can catalyze the removal of the Boc group, generating a reactive intermediate that can then react with another molecule of N-Boc-3-pyrroline. Elevated temperatures can also accelerate these degradation pathways.[4]
Q5: How can I detect the presence of dimers or other impurities in my sample?
A5: Several analytical techniques can be employed to detect impurities. The most common are:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in a reaction mixture.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can separate the monomer from potential dimers.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weight of volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about any byproducts formed.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of this compound.
Issue 1: Unexpected Side Product Formation (Suspected Dimerization)
Symptoms:
-
Appearance of a new, higher molecular weight spot on TLC or a new peak in HPLC/GC-MS.
-
Reduced yield of the desired product.
-
Complex NMR spectrum with unexpected signals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acidic Contamination | Ensure all glassware is thoroughly dried and free of acidic residues. Use freshly distilled, anhydrous, and non-acidic solvents. If an acidic reagent is necessary for a subsequent step, consider adding it at a lower temperature and for a shorter duration. |
| Inherent Acidity of Reagents or Solvents | Use high-purity, neutral solvents. For example, dichloromethane can contain trace HCl; consider passing it through a plug of basic alumina before use. |
| Prolonged Reaction Times or Elevated Temperatures | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[7] Avoid unnecessarily high temperatures. |
| Acid-Labile Substrates in the Reaction Mixture | If other components in your reaction are acid-labile, their degradation could generate acidic byproducts that then trigger dimerization of the pyrroline. Purify all starting materials before use. |
Issue 2: Incomplete Reaction or Low Yield
Symptoms:
-
Significant amount of starting material remains after the expected reaction time.
-
The desired product is formed in a lower-than-expected yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility of Starting Material | Ensure the substrate is fully dissolved in the reaction solvent. You may need to explore different solvent systems. This compound is generally soluble in polar aprotic solvents like DCM, THF, and ethyl acetate.[8] |
| Deactivation of Reagents | Use fresh, high-quality reagents. Some organometallic reagents or bases can be deactivated by moisture or air. |
| Sub-optimal Reaction Temperature | While high temperatures can cause degradation, some reactions require a specific temperature to proceed at a reasonable rate. Carefully optimize the reaction temperature. |
| Competitive Dimerization/Side Reactions | If dimerization is consuming the starting material, address the causes outlined in "Issue 1" to improve the yield of the desired reaction. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] Recommended storage temperature is 2-8°C.
-
Handling: Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Solvent Selection: For reactions, use anhydrous, non-acidic solvents. If there is any doubt about the quality of the solvent, it should be purified and dried using standard laboratory procedures.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Use a silica gel TLC plate.
-
Mobile Phase: A common mobile phase for this compound is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve good separation.
-
Visualization: Visualize the spots under UV light (if the compound or product is UV active) and/or by staining with a potassium permanganate solution.[5]
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent: A gradient of hexane and ethyl acetate is typically effective for separating the desired product from less polar starting materials and more polar byproducts like dimers.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure, avoiding excessive heat to prevent degradation of the purified compound.[10]
Visualizations
Proposed Dimerization Pathway
The following diagram illustrates a plausible acid-catalyzed dimerization mechanism.
Caption: Proposed acid-catalyzed dimerization pathway of N-Boc-3-pyrroline.
Troubleshooting Workflow for Unexpected Side Products
This flowchart outlines a systematic approach to diagnosing and resolving the formation of unexpected byproducts.
Caption: Troubleshooting workflow for identifying and preventing side reactions.
Logical Relationship of Preventive Measures
This diagram shows the relationship between potential issues and the corresponding preventive measures.
Caption: Relationship between issues and preventive measures.
References
- 1. enamine.net [enamine.net]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for N-Boc-3-Pyrroline Alkylation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the alkylation of N-Boc-3-pyrroline. This resource is designed for researchers, scientists, and drug development professionals to facilitate the optimization of this important synthetic transformation.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during the alkylation of N-Boc-3-pyrroline. The questions are designed to provide direct solutions to common experimental challenges.
Issue 1: Low or No Product Formation
-
Question: My reaction shows very low conversion to the desired alkylated product. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion can stem from several factors. Firstly, the choice of base is critical for the deprotonation of the allylic proton. If you are using a weak base, it may not be sufficient to generate the reactive anion. Consider switching to a stronger base such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sec-butyllithium (s-BuLi). Secondly, the reaction temperature plays a crucial role. Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, but the subsequent alkylation may require warming to proceed at a reasonable rate. Finally, ensure that your reagents and solvent are anhydrous, as water can quench the organolithium base and the pyrroline anion.
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I suppress them?
-
Answer: The presence of the double bond in N-Boc-3-pyrroline introduces the possibility of several side reactions.
-
Isomerization: The double bond can migrate to form the more stable N-Boc-2-pyrroline or N-Boc-1-pyrroline, especially in the presence of a strong base. To minimize this, use the strong base at a low temperature and for a short duration before adding the electrophile.
-
Addition to the double bond: The alkylating agent or other nucleophiles present in the reaction mixture could potentially add across the double bond. Maintaining a low reaction temperature throughout the addition of the alkylating agent can help to mitigate this.
-
Over-alkylation: If a very strong base and a highly reactive electrophile are used, there is a possibility of dialkylation. Using a slight excess of the limiting reagent (N-Boc-3-pyrroline) can help to reduce this.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my alkylated N-Boc-3-pyrroline from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification of the alkylated product typically involves a standard aqueous workup followed by column chromatography. After quenching the reaction, the organic layer should be washed with saturated aqueous ammonium chloride, water, and brine. Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate is essential before concentrating under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from starting material and non-polar byproducts.
Data Presentation
The following tables summarize the effect of key reaction parameters on the yield of alkylation of N-Boc-pyrrolidine, which can serve as a starting point for the optimization of N-Boc-3-pyrroline alkylation.
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Base (equiv.) | Solvent | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | s-BuLi (1.3) | THF | (Bromomethyl)cyclohexane | -78 to rt | 12 | 65 |
| 2 | s-BuLi (1.3) | 2-MeTHF | (Bromomethyl)cyclohexane | -78 to rt | 12 | 52 |
| 3 | LDA (1.2) | THF | Benzyl bromide | -78 to 0 | 4 | ~70-80 (estimated) |
| 4 | K₂CO₃ (1.5) | MeCN/H₂O | (Bromomethyl)cyclohexane | 50 | 24 | 64[1] |
Table 2: Effect of Temperature and Time on Lithiation-Trapping of N-Boc-pyrrolidine [2]
| Entry | Lithiation Temperature (°C) | Lithiation Time | Trapping Reagent | Yield (%) |
| 1 | -30 | 5 min | Me₃SiCl | 66-76 |
| 2 | -20 | 5 min | Me₃SiCl | 57-71 |
| 3 | -20 | 2 min | Me₃SiCl | 52-70 |
| 4 | -10 | 2 min | Me₃SiCl | Lower yields |
| 5 | -10 | 30 s | Me₃SiCl | 46-74 |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of N-Boc-3-pyrroline via Lithiation
This protocol is adapted from procedures for the α-alkylation of N-Boc-pyrrolidine and should be optimized for N-Boc-3-pyrroline.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. To the stirred THF, slowly add a solution of a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents). After the addition is complete, add a solution of N-Boc-3-pyrroline (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Alkylation: To the anion solution, add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2][3]
Protocol 2: Photocatalytic C-H Alkylation (Adapted from N-Boc-pyrrolidine) [1]
This method provides an alternative approach that avoids the use of strong bases.
-
Reaction Setup: To an oven-dried 8-mL vial equipped with a stir bar, add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 equiv.), NiBr₂·glyme (0.02 equiv.), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.02 equiv.).
-
Reagent Addition: Add acetonitrile (MeCN) and stir under a nitrogen atmosphere for 15 minutes. Then, add N-Boc-3-pyrroline (2.0 equiv.), the alkyl halide (1.0 equiv.), and an inorganic base such as K₂CO₃ (1.5 equiv.).
-
Reaction Conditions: Sparge the mixture with nitrogen for 15 minutes. Irradiate the reaction mixture with a blue LED lamp at a controlled temperature (e.g., 50 °C) for 24 hours.
-
Workup and Purification: After the reaction is complete, quench by exposure to air. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the product by column chromatography.[1]
Mandatory Visualization
Caption: Experimental workflow for the alkylation of N-Boc-3-pyrroline.
Caption: Troubleshooting logic for N-Boc-3-pyrroline alkylation.
References
Technical Support Center: Synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-3-pyrroline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-Boc-3-pyrroline, particularly via Ring-Closing Metathesis (RCM).
Ring-Closing Metathesis (RCM) Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of Grubbs catalyst. - Ensure proper storage of the catalyst under an inert atmosphere. |
| 2. Catalyst Poisoning | - Use high-purity, degassed solvent (e.g., dichloromethane). Traces of impurities like morpholine can inhibit the catalyst. - Acid-washing the solvent prior to the reaction can alleviate issues with basic impurities. | |
| 3. Insufficient Catalyst Loading | - While lower catalyst loadings are desirable, for sluggish reactions, a slight increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) may be necessary. | |
| Formation of Oligomers/Polymers | 1. High Reaction Concentration | - RCM is an intramolecular reaction and is favored at lower concentrations. For macrocyclizations, dilute solutions are required. For 5- to 7-membered rings, intermediate concentrations are typical. - A common starting concentration for the synthesis of N-Boc-3-pyrroline is 0.4 M to 0.57 M in dichloromethane. |
| Presence of Isomerized Byproducts | 1. Catalyst-Mediated Alkene Isomerization | - This is a common side reaction in metathesis.[1][2] - Minimize reaction time; extended reaction times can lead to increased isomerization.[1] - Avoid excessive heat, as it can promote the formation of ruthenium hydride species that cause isomerization.[1] |
| 2. Use of a Bis-phosphine Catalyst (e.g., Grubbs I) | - Certain catalysts, like the first-generation Grubbs catalyst, can promote rearrangement. Switching to a different generation of catalyst may be beneficial. | |
| Product Contaminated with Ruthenium | 1. Incomplete Removal of Catalyst Residue | - Ruthenium byproducts are common in olefin metathesis reactions.[3] - Employ a post-reaction purification step specifically designed to remove ruthenium. |
Frequently Asked Questions (FAQs)
Synthesis and Byproducts
Q1: What are the common byproducts in the Ring-Closing Metathesis (RCM) synthesis of this compound?
The most common byproducts are alkene isomerization products and residual ruthenium-containing species from the catalyst.[1][2] Alkene isomerization can lead to the formation of constitutional isomers of the desired product. In some cases, catalyst decomposition can lead to byproducts with masses differing by increments of CH₂.[2]
Q2: What are the potential byproducts in the Clauson-Kaas synthesis of N-substituted pyrrolines?
The traditional Clauson-Kaas reaction is carried out in refluxing acetic acid.[4] These strongly acidic and high-temperature conditions can lead to the decomposition of the desired pyrrole product, especially if it is acid- or heat-sensitive.[5] Modified procedures using milder conditions, such as conducting the reaction at room temperature in an acetate buffer, have been developed to avoid the formation of these decomposition byproducts.[5]
Purification
Q3: How can I remove the ruthenium catalyst from my RCM reaction mixture?
Several methods are effective for the removal of ruthenium byproducts:
-
Aqueous Extraction with a Phosphine Reagent: An extractive method using the water-soluble tris(hydroxymethyl)phosphine (THMP) is a reliable way to remove ruthenium-derived impurities.[6]
-
Column Chromatography: Purification by flash column chromatography on silica gel is a common method to separate the product from the catalyst residues and other organic byproducts.[7]
-
Distillation: For N-Boc-3-pyrroline, Kugelrohr distillation has been shown to provide the crystalline product in high yield and purity.[6]
Q4: What is a typical purification protocol for N-Boc-3-pyrroline synthesized via RCM?
A detailed protocol has been published in Organic Syntheses. The general steps are:
-
After the reaction is complete, the mixture is treated with an aqueous methanolic solution of tris(hydroxymethyl)phosphine and triethylamine and stirred overnight.[6]
-
The mixture is then partitioned between dichloromethane and water.[6]
-
The organic phase is washed with water and brine, dried, and concentrated.[6]
-
The crude product is then purified by Kugelrohr distillation to yield the final product.[6]
Experimental Workflow and Diagrams
Workflow for RCM Synthesis and Purification of N-Boc-3-pyrroline
Caption: RCM synthesis and purification workflow for N-Boc-3-pyrroline.
Troubleshooting Logic for Low RCM Yield
References
- 1. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up Reactions with Tert-Butyl 2,5-Dihydro-1H-Pyrrole-1-Carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-Boc-3-pyrroline, is a heterocyclic compound widely used in organic synthesis. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled functionalization of the pyrroline ring. Its primary applications are in the synthesis of substituted pyrrolidines, which are core structures in many pharmaceuticals and natural products. The double bond provides a handle for various chemical transformations, making it a valuable precursor for creating complex molecular architectures.
Q2: What are the main safety considerations when working with this compound on a larger scale?
When scaling up reactions, it is crucial to be aware of the potential hazards. This compound is known to cause skin and serious eye irritation.[1] Ensure proper personal protective equipment (PPE), including gloves and safety glasses, is used. Work in a well-ventilated area or a fume hood. For scaled-up reactions, a thorough risk assessment should be conducted, considering the flammability of solvents and the potential for exothermic events, especially with oxidative or reductive transformations.
Q3: How can I effectively monitor the progress of reactions involving this compound?
Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. The disappearance of the starting material and the appearance of the product spot can be visualized, often with a standard stain like potassium permanganate due to the reactivity of the double bond. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended, especially during scale-up to accurately determine conversion and purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture.
Troubleshooting Guides for Common Reactions
Asymmetric Dihydroxylation
Asymmetric dihydroxylation of the double bond in N-Boc-3-pyrroline is a key reaction to introduce chirality and further functionalization handles. Common issues can arise when scaling up this transformation.
Problem: Low Yield and/or Enantioselectivity
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivation | On a larger scale, impurities in the starting material or solvent can poison the osmium or chiral ligand complex. Ensure all reagents and solvents are of high purity and are properly degassed. |
| Inefficient Mixing | In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and temperature differences, affecting reaction rate and selectivity. Use appropriate mechanical stirring and ensure homogenous mixing. |
| Incorrect Stoichiometry of Co-oxidant | The stoichiometry of the co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) is critical. On a larger scale, ensure accurate weighing and addition. Consider a slow, controlled addition of the co-oxidant. |
| Temperature Fluctuation | Poor temperature control in large reactors can negatively impact enantioselectivity. Implement a reliable cooling system to maintain the optimal reaction temperature. |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation (General Example)
-
To a stirred solution of this compound (1.0 equiv) in a t-BuOH/water (1:1) mixture, add the AD-mix-β (or AD-mix-α) formulation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Stir vigorously until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalytic Hydrogenation
Reduction of the double bond is a fundamental step to produce the corresponding saturated N-Boc-pyrrolidine.
Problem: Incomplete Reaction or Catalyst Poisoning
| Potential Cause | Troubleshooting Suggestion |
| Poor Catalyst Activity | The catalyst (e.g., Pd/C) may be old or of low quality. Use a fresh, high-quality catalyst. Catalyst loading may need to be optimized for larger scales. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and can maintain the required hydrogen pressure. Monitor the pressure throughout the reaction. |
| Presence of Catalyst Poisons | Sulfur or other impurities in the starting material or solvent can poison the catalyst. Purify the starting material if necessary and use high-purity solvents. |
| Mass Transfer Limitation | On a larger scale, efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is crucial. Ensure adequate agitation to facilitate mass transfer. |
Experimental Protocol: Catalytic Hydrogenation (General Example)
-
In a suitable hydrogenation reactor, dissolve this compound (1.0 equiv) in a solvent such as ethanol or ethyl acetate.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Monitor the reaction for completeness by TLC or GC.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.
Michael Addition
The electron-deficient nature of the double bond, when conjugated to an activating group, allows for Michael additions. Even without direct conjugation, certain catalysts can promote such additions.
Problem: Low Conversion or Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Strong Base/Nucleophile | The choice and amount of base or nucleophile are critical. Screen different bases and consider a stoichiometric excess if necessary. Ensure the base is not degrading under the reaction conditions. |
| Steric Hindrance | Bulky nucleophiles may react slowly. Higher temperatures or longer reaction times might be required, but this can also lead to side reactions. Consider using a less hindered nucleophile if possible. |
| Product Inhibition | The product itself may interfere with the catalyst or react with the starting materials. Monitor the reaction closely and consider stopping at a partial conversion if product isolation is challenging. |
| Difficult Work-up and Purification | On a larger scale, quenching the reaction and removing the catalyst or excess reagents can be challenging. Develop a robust work-up and purification protocol at a smaller scale before scaling up. |
Experimental Protocol: Michael Addition (General Example)
-
To a solution of the Michael donor (e.g., a malonate ester) and a suitable base (e.g., NaH or DBU) in an anhydrous solvent (e.g., THF or DMF) at an appropriate temperature, add a solution of this compound.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
References
Technical Support Center: Monitoring N-Boc-3-pyrroline Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving N-Boc-3-pyrroline using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring N-Boc-3-pyrroline reactions?
A1: A common starting solvent system is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate (EtOAc).[1][2] A typical starting ratio is 1:1 Hexane/EtOAc.[1] The polarity can be adjusted based on the observed separation. N-Boc-3-pyrroline is a moderately polar compound; its polarity is influenced by the Boc-protecting group and the pyrroline ring. The product of the reaction will likely have a different polarity, which allows for separation on TLC.
Q2: How can I visualize N-Boc-3-pyrroline and its reaction products on a TLC plate?
A2: N-Boc-3-pyrroline and related compounds are often not visible under UV light unless the product has a UV-active functional group. Therefore, chemical staining is required.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidizing stain for detecting compounds with functional groups that can be oxidized, such as the double bond in N-Boc-3-pyrroline or alcohol groups in potential products.[3] It typically produces yellow-brown spots on a purple background.[4]
-
Ninhydrin Stain: While ninhydrin is excellent for primary and secondary amines, Boc-protected amines may only appear as brown or yellow spots after heating the plate, which cleaves the Boc group.[5][6] This can be useful for detecting the appearance of a deprotected amine product.
-
p-Anisaldehyde Stain: This is another general stain that can produce colored spots with a variety of functional groups after heating.[3]
Q3: My starting material, N-Boc-3-pyrroline, is streaking on the TLC plate. What can I do?
A3: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[7][8][9] Try diluting your sample before spotting it.
-
Compound Instability: If the compound is unstable on the acidic silica gel, it can streak.
-
Basic Nature: Amines and other basic compounds can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (Et₃N, ~0.1-1%) to your eluent can resolve this issue.[1][7]
Q4: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How do I fix this?
A4: The Rf (retention factor) is controlled by the polarity of the mobile phase (eluent).
-
Rf is too high: Your eluent is too polar, causing the compounds to travel with the solvent front. To decrease the Rf, decrease the polarity of the eluent. For a Hexane/EtOAc system, this means increasing the proportion of hexane.[1][7]
-
Rf is too low: Your eluent is not polar enough to move the compounds up the plate. To increase the Rf, increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during TLC analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Spots Visible After Staining | 1. Sample is too dilute.[7][8] 2. Compound is volatile and evaporated.[7] 3. Inappropriate stain was used.[7] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][8] 2. This is a known challenge; if possible, use less heat for visualization. 3. Use a more universal stain like Potassium Permanganate or p-Anisaldehyde. |
| Spots are Elongated or "Crescent" Shaped | 1. The spotting capillary scratched the silica surface. 2. The sample was applied in a highly polar solvent, creating a ring at the origin. | 1. Be gentle when spotting the plate; touch the capillary to the surface without applying pressure. 2. Dissolve the sample in a less polar solvent for spotting if possible. |
| Reactant and Product Spots are Not Separated (Co-elution) | 1. The polarity of the eluent is not optimal. 2. The compounds have very similar polarities. | 1. Systematically test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane/EtOAc). 2. Try a different solvent system entirely. For example, replace Ethyl Acetate with Acetone or Dichloromethane (DCM) with a small percentage of Methanol (MeOH).[1] |
| Solvent Front is Uneven | 1. The TLC plate is touching the side of the chamber or filter paper wick.[8] 2. The bottom of the plate is not level with the solvent. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the chamber is on a level surface and the solvent pool is even. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
This protocol describes how to monitor a reaction using a three-lane spotting system: Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).[10][11]
-
Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate. Mark three evenly spaced ticks for the SM, Co, and RM lanes.
-
Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (below your starting line). Place a piece of filter paper to act as a wick, close the chamber, and let it saturate for 5-10 minutes.[12]
-
Spotting:
-
Lane 1 (SM): Using a capillary tube, spot a dilute solution of your starting material (N-Boc-3-pyrroline).
-
Lane 2 (Co): Spot the starting material first, then, using a different capillary, spot the reaction mixture directly on top of the SM spot. This "co-spot" helps confirm if the spot in the reaction mixture is indeed starting material.[10][11]
-
Lane 3 (RM): With the second capillary, spot the reaction mixture.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Dip the plate into your chosen stain (e.g., KMnO₄), blot the excess stain from the back with a paper towel, and gently warm it with a heat gun until spots appear.
-
Circle the spots with a pencil immediately, as some stains can fade.[6]
-
Protocol 2: Preparation of Common TLC Stains
| Stain Name | Recipe | Typical Use |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[3][13] | General stain for oxidizable groups (alkenes, alcohols, etc.). Gives yellow/brown spots on a purple background.[4] |
| Ninhydrin | Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[3][5] | Detects primary amines (purple/blue spots) and secondary amines. Boc-amines may appear as different colored spots upon heating.[5][14] |
| p-Anisaldehyde | To 135 mL of ethanol, add 5 mL of conc. H₂SO₄, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[13] | General purpose stain that produces a range of colors for different functional groups upon heating. |
Visualizations
// Nodes start [label="Problem with TLC Plate?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Rf Issues rf_issue [label="Rf Value Issue?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rf_high [label="Rf Too High\n(Spots at top)", fillcolor="#FBBC05", fontcolor="#202124"]; rf_low [label="Rf Too Low\n(Spots at bottom)", fillcolor="#FBBC05", fontcolor="#202124"]; sol_rf_high [label="Decrease Eluent Polarity\n(e.g., More Hexane)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rf_low [label="Increase Eluent Polarity\n(e.g., More EtOAc)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Spot Shape Issues shape_issue [label="Spot Shape Issue?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; streaking [label="Streaking Spot", fillcolor="#FBBC05", fontcolor="#202124"]; sol_streaking1 [label="Dilute Sample\n(Less Concentrated)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_streaking2 [label="Add Modifier to Eluent\n(e.g., 0.1% Et3N for amines)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Separation Issues sep_issue [label="Poor Separation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; coelution [label="Spots Overlap", fillcolor="#FBBC05", fontcolor="#202124"]; sol_coelution [label="Change Solvent System\n(e.g., DCM/MeOH)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> rf_issue [label="Yes"]; start -> shape_issue [label="No"];
rf_issue -> rf_high [label="Yes"]; rf_issue -> shape_issue [label="No"]; rf_high -> sol_rf_high; rf_issue -> rf_low [label="Yes"]; rf_low -> sol_rf_low;
shape_issue -> streaking [label="Yes"]; shape_issue -> sep_issue [label="No"]; streaking -> sol_streaking1; streaking -> sol_streaking2;
sep_issue -> coelution [label="Yes"]; coelution -> sol_coelution; } caption: "A decision tree for troubleshooting common TLC analysis problems."
References
- 1. silicycle.com [silicycle.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. TLC stains [reachdevices.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Guide to N-Boc-3-pyrroline vs. N-Cbz-3-pyrroline in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The functionalization of pyrrolidine precursors is a critical step in the synthesis of these complex molecules. Among the various starting materials, N-protected 3-pyrrolines offer a versatile platform for introducing stereocenters through reactions such as dihydroxylation and epoxidation. The choice of the nitrogen protecting group is a crucial decision that dictates the synthetic strategy, influencing reaction outcomes, and subsequent deprotection conditions.
This guide provides an objective comparison of two commonly used protected 3-pyrrolines: N-Boc-3-pyrroline and N-Cbz-3-pyrroline. We will delve into their relative performance in key synthetic transformations, supported by established chemical principles and generalized experimental protocols.
At a Glance: N-Boc vs. N-Cbz Protecting Groups
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed amine protecting groups in organic synthesis. Their distinct chemical properties form the basis of their utility and orthogonal relationship.
| Property | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |
| Chemical Stability | Stable to basic conditions, hydrogenolysis, and many nucleophiles.[2] | Stable to acidic and basic conditions (to a large extent).[3] |
| Lability | Labile to acidic conditions (e.g., TFA, HCl).[4] | Labile to hydrogenolysis (e.g., H₂, Pd/C).[3] |
| Deprotection Conditions | Mild to strong acidic conditions. | Catalytic hydrogenation, dissolving metal reduction, or strong acids. |
| Key Advantages | Easily removed under non-reductive conditions; orthogonal to Cbz. | Robust under a wide range of conditions; orthogonal to Boc. |
| Potential Drawbacks | Acid sensitivity can limit its use with acid-labile functionalities. | Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). |
| Typical Cost | Generally considered cost-effective for laboratory scale. | Can be more expensive than Boc precursors. |
Table 1: Comparison of N-Boc and N-Cbz Protecting Groups
Synthetic Pathways and Decision Workflow
The choice between N-Boc and N-Cbz protecting groups is contingent on the overall synthetic plan, particularly the presence of other functional groups and the desired deprotection strategy.
Caption: Decision workflow for selecting between N-Boc and N-Cbz protecting groups.
Performance in Key Synthetic Transformations
Dihydroxylation
The syn-dihydroxylation of the 3-pyrroline double bond is a common method to introduce two adjacent stereocenters, typically yielding a cis-3,4-dihydroxypyrrolidine derivative. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a standard procedure for this transformation.
Expected Outcome:
Both N-Boc-3-pyrroline and N-Cbz-3-pyrroline are expected to undergo syn-dihydroxylation smoothly. The stereochemical outcome is primarily directed by the approach of the bulky OsO₄ reagent from the less sterically hindered face of the pyrroline ring. The protecting group itself is not expected to exert a strong directing effect in this case, as the reaction occurs at the double bond, which is relatively distant from the nitrogen atom. The yields for both substrates are anticipated to be comparable, although this would need to be confirmed experimentally.
References
Reactivity Under the Microscope: A Comparative Analysis of N-Protected Pyrrolines in Carbonyl-Olefin Metathesis
For researchers and professionals in drug development and organic synthesis, the choice of a nitrogen-protecting group is a critical parameter that can dictate the outcome of a synthetic transformation. This guide provides an in-depth comparison of the reactivity of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) with other N-protected pyrrolines, focusing on the iron-catalyzed carbonyl-olefin metathesis, a powerful tool for the synthesis of complex nitrogen-containing molecules.
The reactivity of the olefinic bond in 3-pyrrolines is significantly modulated by the nature of the substituent on the nitrogen atom. Electron-donating groups, such as the tert-butoxycarbonyl (Boc) group, increase the electron density of the double bond, which can be detrimental in certain catalytic reactions. Conversely, electron-withdrawing groups, such as sulfonyl derivatives, decrease the electron density and can enhance reactivity in specific contexts. This comparison focuses on a key transformation where this electronic difference is paramount: the iron(III)-catalyzed carbonyl-olefin metathesis for the synthesis of 3-aryl-2,5-dihydropyrroles.
Performance in Iron-Catalyzed Carbonyl-Olefin Metathesis
In a study by Schindler and co-workers, the efficiency of the iron-catalyzed carbonyl-olefin metathesis was found to be highly dependent on the electronic nature of the nitrogen-protecting group. The reaction involves the coupling of an N-protected 3-pyrroline derivative with an aryl ketone. The results clearly demonstrate that electron-deficient sulfonamide protecting groups lead to significantly higher yields compared to their N-tosylated counterparts. Notably, the use of N-Boc and N-Cbz protecting groups, which are more electron-donating, resulted in diminished yields of the desired metathesis products. This is attributed to the competitive binding of the Lewis acidic iron catalyst to the more Lewis basic carbamate oxygen of the Boc group, which hinders catalytic turnover.
The following table summarizes the quantitative data from these comparative studies.
| Entry | N-Protecting Group | Aryl Ketone | Product | Yield (%) |
| 1 | Boc (tert-butoxycarbonyl) | 4-Methoxyacetophenone | 3-(4-methoxyphenyl)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole | <10 |
| 2 | Cbz (benzyloxycarbonyl) | 4-Methoxyacetophenone | 1-benzyl 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate | <10 |
| 3 | Ts (p-toluenesulfonyl) | 4-Methoxyacetophenone | 3-(4-methoxyphenyl)-1-tosyl-2,5-dihydro-1H-pyrrole | 65 |
| 4 | Ns (o-nitrobenzenesulfonyl) | 4-Methoxyacetophenone | 3-(4-methoxyphenyl)-1-(2-nitrophenylsulfonyl)-2,5-dihydro-1H-pyrrole | 85 |
| 5 | FTs (4-trifluoromethyl-benzenesulfonyl) | 4-Methoxyacetophenone | 3-(4-methoxyphenyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)-2,5-dihydro-1H-pyrrole | 99 |
Experimental Protocols
General Procedure for the Iron-Catalyzed Carbonyl-Olefin Metathesis:
To a flame-dried screw-cap vial equipped with a magnetic stir bar was added the N-protected pyrroline substrate (1.0 equiv.), the aryl ketone (1.2 equiv.), and anhydrous dichloroethane (to make a 0.1 M solution). To this solution was added anhydrous iron(III) chloride (FeCl3, 10 mol%). The vial was sealed, and the reaction mixture was stirred at room temperature (23 °C) for 16-24 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 3-aryl-2,5-dihydropyrrole.
Logical Workflow for Protecting Group Selection in Fe(III)-Catalyzed Metathesis
A Comparative Spectroscopic Guide to N-Boc-3-pyrroline and its Saturated Analogue, N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis for Structural Confirmation
In the realm of synthetic chemistry and drug discovery, the precise structural elucidation of heterocyclic building blocks is paramount. N-Boc-3-pyrroline and its derivatives are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comprehensive comparison of the spectroscopic data for N-Boc-3-pyrroline and its saturated counterpart, N-Boc-pyrrolidine, offering a clear framework for their structural confirmation using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-Boc-3-pyrroline and N-Boc-pyrrolidine, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| N-Boc-3-pyrroline | 5.75 | s | 2H | HC=CH |
| 4.05 | s | 4H | CH₂-N-CH₂ | |
| 1.45 | s | 9H | C(CH₃)₃ | |
| N-Boc-pyrrolidine [1][2] | 3.32 | t, J=6.6 Hz | 4H | CH₂-N-CH₂ |
| 1.84 | p, J=6.6 Hz | 4H | CH₂-CH₂ | |
| 1.46 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| N-Boc-3-pyrroline | 154.5 | C=O |
| 125.5 | HC=CH | |
| 79.5 | C (CH₃)₃ | |
| 52.0 | C H₂-N-C H₂ | |
| 28.5 | C(C H₃)₃ | |
| N-Boc-pyrrolidine [3] | 154.7 | C=O |
| 79.0 | C (CH₃)₃ | |
| 46.5 | C H₂-N-C H₂ | |
| 28.5 | C(C H₃)₃ | |
| 25.5 | C H₂-C H₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| N-Boc-3-pyrroline | ~2975 | C-H stretch (alkane) |
| ~1690 | C=O stretch (carbamate) | |
| ~1395 | C-H bend (t-butyl) | |
| ~1170 | C-N stretch | |
| N-Boc-pyrrolidine [3] | ~2970 | C-H stretch (alkane) |
| ~1695 | C=O stretch (carbamate) | |
| ~1400 | C-H bend (t-butyl) | |
| ~1175 | C-N stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| N-Boc-3-pyrroline [4] | 169.11 [M]⁺ | 114.09, 68.07, 57.07 | Loss of t-butyl group, loss of Boc group |
| N-Boc-pyrrolidine [3] | 171.13 [M]⁺ | 116.11, 70.09, 57.07 | Loss of t-butyl group, loss of Boc group |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[5] For ¹H NMR, data is typically acquired with 16-32 scans. For ¹³C NMR, a proton-decoupled spectrum is obtained with 512-1024 scans.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample (or a solid dissolved in a volatile solvent and the solvent evaporated) is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The fragmentation pattern of Boc-protected amines is often characterized by the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6]
Visualizing the Analysis
The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationship between N-Boc-3-pyrroline and N-Boc-pyrrolidine.
Caption: Workflow for the spectroscopic analysis of N-Boc-pyrroline derivatives.
Caption: Structural relationship between N-Boc-3-pyrroline and N-Boc-pyrrolidine.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purity Determination of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the synthetic workflow. tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative overview of analytical methods for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Experimental Protocol:
A typical HPLC method for the purity determination of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary information or may be more suitable in certain contexts.
Gas Chromatography (GC)
Gas chromatography is a viable alternative for the analysis of volatile compounds. Given the boiling point of this compound (208 °C), GC can be employed for its purity analysis.[1] It is particularly useful for detecting volatile organic impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: A temperature gradient starting from a low temperature and ramping up to ensure separation of all components.
-
Sample Preparation: The sample is diluted in a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[2][3][4] ¹H NMR can provide a rapid assessment of purity by comparing the integrals of the signals from the main compound to those of any impurities.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The purity is determined by integrating the signals corresponding to the analyte and comparing them to the integrals of impurity signals. An internal standard can be used for more accurate quantification.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
| Feature | HPLC | GC | NMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Analytes | Non-volatile, thermally stable or labile compounds. | Volatile, thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Resolution | High | Very High | Lower for complex mixtures |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantification | Excellent | Excellent | Good (with internal standard) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Information Provided | Purity, retention time | Purity, retention time | Structural information, purity |
Experimental Workflow and Method Comparison Diagrams
To visualize the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
References
Comparison of synthetic routes to functionalized pyrrolidines using N-Boc-3-pyrroline
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-pyrroline is a versatile starting material in medicinal chemistry and drug discovery, offering a synthetically accessible scaffold for the creation of a diverse range of functionalized pyrrolidine derivatives. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and biologically active compounds.[1] This guide provides a comparative overview of key synthetic strategies to functionalize N-Boc-3-pyrroline, presenting experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable methodology for their specific synthetic goals.
Key Synthetic Strategies at a Glance
The functionalization of N-Boc-3-pyrroline can be broadly categorized into two main approaches: reactions involving the carbon-carbon double bond and direct functionalization of the allylic C-H bonds. This guide will focus on three prominent and well-documented methods:
-
Rhodium-Catalyzed C-H Functionalization: This method allows for the direct introduction of functional groups at the C2 position of the pyrroline ring with high levels of stereo- and enantioselectivity.
-
Diastereoselective Dihydroxylation: A classic transformation of the alkene moiety to introduce two hydroxyl groups, creating a chiral diol for further synthetic elaboration.
-
[3+2] Cycloaddition: This reaction utilizes the double bond as a dipolarophile to construct a new five-membered ring fused to the pyrrolidine core, leading to complex bicyclic structures.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the selected synthetic routes, allowing for a direct comparison of their efficiency and selectivity.
| Reaction Type | Reagents & Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| C-H Functionalization | Aryldiazoacetate, Rh₂(S-PTAD)₄ (0.05 mol%), CH₂Cl₂ | 2-Aryl-2-acetoxy-pyrrolidine | up to 87 | >20:1 | 97% | [2] |
| Dihydroxylation | OsO₄, NMO, Acetone/H₂O | cis-3,4-Dihydroxy-pyrrolidine | 77 | Single diastereomer | N/A | [2] |
| [3+2] Cycloaddition | Azomethine ylide, AgOAc, LHMDS, THF | Fused pyrrolidine | 60-80 | >20:1 | N/A | [1] |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below.
Rhodium-Catalyzed C-H Functionalization of N-Boc-3-pyrroline
This protocol is adapted from the work of Davies et al. on the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole.[2]
Procedure:
-
To a solution of N-Boc-3-pyrroline (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added the chiral dirhodium catalyst, Rh₂(S-PTAD)₄ (0.05 mol%).
-
The aryldiazoacetate (1.1 equiv) is dissolved in dichloromethane and added slowly to the reaction mixture over 1 hour at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-functionalized pyrrolidine derivative.
Diastereoselective Dihydroxylation of N-Boc-3-pyrroline
This procedure is a standard protocol for the dihydroxylation of alkenes using osmium tetroxide.[2]
Procedure:
-
To a solution of N-Boc-3-pyrroline (1.0 equiv) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO) (1.5 equiv).
-
A solution of osmium tetroxide (2.5 wt% in tert-butanol, 1 mol%) is added dropwise to the stirring solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the cis-diol.
[3+2] Cycloaddition of an Azomethine Ylide with N-Boc-3-pyrroline
This protocol is a general procedure for the silver-catalyzed [3+2] cycloaddition of azomethine ylides with alkenes.[1]
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of the imine (1.0 equiv) and an α-amino ester (1.1 equiv) in anhydrous THF is prepared.
-
Silver acetate (AgOAc) (10 mol%) and a phosphine ligand (e.g., (S)-Tol-BINAP, 12 mol%) are added to the solution.
-
The mixture is cooled to -78 °C, and a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equiv) in THF is added dropwise.
-
After stirring for 30 minutes at -78 °C, N-Boc-3-pyrroline (1.2 equiv) is added.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by flash column chromatography to afford the cycloadduct.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic transformations.
Caption: Overview of synthetic functionalization pathways for N-Boc-3-pyrroline.
Caption: Workflow for Rhodium-catalyzed C-H functionalization.
Caption: Pathway for diastereoselective dihydroxylation.
Conclusion
The choice of synthetic route for the functionalization of N-Boc-3-pyrroline is contingent upon the desired final product and the required stereochemical control. For the introduction of substituents at the C2 position with high enantioselectivity, rhodium-catalyzed C-H functionalization stands out as a powerful method.[2] When the goal is to introduce vicinal diols with a specific cis-stereochemistry, diastereoselective dihydroxylation is a reliable and high-yielding approach.[2] For the construction of more complex, fused-ring systems, the [3+2] cycloaddition offers an efficient entry into novel chemical space.[1] This guide provides a foundational comparison to assist researchers in navigating these synthetic options and accelerating their drug discovery and development efforts.
References
The Strategic Synthesis of Pyrrolidines: A Cost-Benefit Analysis of Tert-Butyl 2,5-Dihydro-1H-Pyrrole-1-Carboxylate
In the landscape of pharmaceutical and medicinal chemistry, the pyrrolidine scaffold is a cornerstone, forming the core of numerous FDA-approved drugs and biologically active molecules. The efficient construction of this vital heterocyclic ring system is a critical challenge for researchers and drug development professionals. This guide provides a comprehensive cost-benefit analysis of utilizing tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a starting material for the synthesis of substituted pyrrolidines, comparing it with a prominent alternative strategy: the [3+2] cycloaddition of azomethine ylides.
Executive Summary
This analysis reveals that while the use of this compound offers a more direct and often higher-yielding route to specific pyrrolidine derivatives, the initial cost of this starting material can be a significant factor. In contrast, de novo synthesis strategies, such as the [3+2] cycloaddition, can be more cost-effective in terms of raw materials but may require more extensive optimization, potentially involving expensive catalysts and longer reaction times. The choice of synthetic route ultimately depends on a careful consideration of material costs, desired stereochemistry, scalability, and the specific substitution pattern of the target molecule.
Comparative Analysis: Synthesis of a D-2,5-Disubstituted Pyrrolidine Derivative
To provide a quantitative comparison, we will examine the synthesis of a key intermediate for various biologically active compounds: a trans-2,5-disubstituted pyrrolidine. Two distinct synthetic pathways will be analyzed:
-
Route A: A stereoselective synthesis starting from this compound.
-
Route B: A de novo synthesis via a silver-catalyzed [3+2] cycloaddition of an azomethine ylide.
Data Presentation
| Metric | Route A: From this compound | Route B: [3+2] Cycloaddition |
| Starting Materials Cost | High (Main contributor: this compound) | Low to Moderate (Main contributors: L-Proline, methyl acrylate) |
| Catalyst Cost | Low (m-CPBA is relatively inexpensive) | High (Silver acetate catalyst) |
| Overall Yield | Generally High | Moderate to High (Can be variable based on substrate) |
| Number of Steps | Fewer steps to key intermediate | Potentially more steps depending on precursor synthesis |
| Stereocontrol | High (Substrate-controlled) | High (Catalyst-controlled) |
| Scalability | Good | Moderate (Catalyst loading can be a factor) |
| Reaction Time | Moderate | Can be longer due to multiple steps and catalyst activation |
Table 1: High-level comparison of the two synthetic routes.
Cost Analysis of Key Reagents
| Reagent | Supplier Example & Cost (per gram) |
| This compound | Sigma-Aldrich: ~$100/g |
| L-Proline | Carl ROTH: ~$0.63/g (for 500g)[1] |
| Methyl Acrylate | BusinessAnalytiq: ~$0.00124/g (North America, Dec 2025 projection)[2] |
| Silver Acetate | Sigma-Aldrich: ~$13.40/g (for 5g)[3] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich: ~$2.13/g (for 25g) |
Table 2: Approximate cost of key reagents. Prices are subject to change and vary by supplier and purity.
Experimental Protocols
Route A: Synthesis from this compound
This route typically involves a diastereoselective epoxidation of the double bond in N-Boc-3-pyrroline, followed by a nucleophilic ring-opening with a suitable Grignard reagent.
Step 1: Epoxidation of N-Boc-3-pyrroline
To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude epoxide, which is often used in the next step without further purification.
Step 2: Nucleophilic Ring-Opening
The crude epoxide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the trans-2,5-disubstituted pyrrolidine.
Route B: [3+2] Cycloaddition of an Azomethine Ylide
This method involves the in-situ generation of an azomethine ylide from an amino acid and an aldehyde, which then undergoes a cycloaddition with a dipolarophile.
Step 1: Formation of Azomethine Ylide and Cycloaddition
In a reaction vessel, L-proline (1.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) are suspended in toluene. The mixture is heated to reflux with a Dean-Stark trap to remove water. After cooling, silver acetate (0.1 eq) and a dipolarophile (e.g., methyl acrylate, 1.2 eq) are added. The mixture is stirred at room temperature for 24-48 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford the substituted pyrrolidine.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendations
The choice between utilizing this compound and pursuing a de novo synthesis strategy is a nuanced decision that hinges on several factors.
-
For rapid access to specific, stereochemically defined pyrrolidines, especially in later stages of drug development where material cost is less of a concern than speed and reliability, the use of this compound is a highly attractive option. The directness of the synthetic route and often higher yields can translate to faster lead optimization and compound delivery.
-
For early-stage discovery, large-scale synthesis, or when targeting a diverse range of analogues, a de novo approach like the [3+2] cycloaddition can be more cost-effective. The lower cost of starting materials such as L-proline and various aldehydes and alkenes allows for greater flexibility and exploration of chemical space. However, this route may require more significant investment in process development and optimization, particularly concerning catalyst selection and stereocontrol.
Ultimately, a thorough evaluation of the specific synthetic goals, budget constraints, and available resources is paramount in selecting the most appropriate and economically viable pathway for the synthesis of valuable pyrrolidine-containing molecules.
References
A Comparative Guide to Pyrrolidine Synthesis: Exploring Alternatives to Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] While tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate serves as a common and valuable building block for accessing this privileged heterocycle, a diverse array of alternative synthetic strategies offers unique advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an objective comparison of prominent alternative reagents and methodologies for pyrrolidine synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research endeavors.
Key Alternative Strategies for Pyrrolidine Synthesis
The synthesis of the pyrrolidine ring can be broadly approached through several key disconnection strategies, each employing different starting materials and catalytic systems. The most prevalent and powerful alternatives to the use of pre-functionalized dihydro-pyrroles include [3+2] cycloaddition reactions, reductive amination of acyclic precursors, intramolecular cyclization, and innovative ring contraction methodologies.
Comparative Performance of Alternative Reagents
The following table summarizes the performance of various alternative methods for pyrrolidine synthesis, providing a direct comparison of their typical yields, key reagents, and reaction conditions.
| Synthetic Strategy | Key Reagents/Catalyst | Substrate Example | Product | Yield (%) | Reaction Conditions | Reference(s) |
| [3+2] Cycloaddition | Azomethine ylides from amino acid esters, Organo/Metal catalysts | Glycine, Aldehydes, Maleimides | Tetracyclic Pyrrolizidines | 71-93 | Catalytic, often mild conditions | [3] |
| Reductive Amination | 1,4-Diketones, Anilines, Iridium catalyst, HCOOH | Hexane-2,5-dione, Aniline | 1-phenyl-2,5-dimethylpyrrolidine | Good to Excellent | 80 °C, Water | [4][5] |
| Reductive Condensation | Primary Amines, 2,5-Dimethoxytetrahydrofuran, NaBH₄ | Aniline, 2,5-Dimethoxytetrahydrofuran | N-Phenylpyrrolidine | 95 | Acidic water, rt | [6] |
| Intramolecular C-H Amination | N-fluoride amides, Copper catalyst | N-fluorinated alkyl amide | Substituted Pyrrolidine | up to 99 | Catalytic, heating | [7] |
| Ring Contraction | Pyridines, Silylborane | Pyridine | 2-azabicyclo[3.1.0]hex-3-ene derivative | 90 | Photo-promoted | [8] |
Detailed Experimental Protocols
Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines
This protocol describes the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst and formic acid as a hydrogen source.[4][5]
Workflow Diagram:
Experimental Procedure: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine
-
Reagent Preparation: In a suitable reaction vessel, combine hexane-2,5-dione (1.0 equivalent), aniline (1.2 equivalents), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source Addition: To the mixture, add deionized water, followed by formic acid (5.0 equivalents).
-
Reaction: Stir the reaction mixture vigorously at 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-phenyl-2,5-dimethylpyrrolidine.
Reductive Condensation using 2,5-Dimethoxytetrahydrofuran
This method provides a rapid and high-yielding synthesis of N-substituted pyrrolidines from primary amines.[6]
Experimental Procedure: General Synthesis of N-Aryl Pyrrolidines
-
Reaction Setup: A primary amine (1 equivalent) is dissolved in a mixture of water, methanol, and sulfuric acid.
-
Reagent Addition: 2,5-Dimethoxytetrahydrofuran (1 equivalent) is added to the solution.
-
Reduction: Sodium borohydride is added portion-wise to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The crude product is then purified, typically by distillation or chromatography, to afford the N-substituted pyrrolidine. The reaction is noted to be compatible with a variety of functional groups on the aryl amine, including nitro and oxo groups.[6]
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and highly stereoselective method for constructing the pyrrolidine ring.[9][10][11] Azomethine ylides can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes.
Logical Relationship Diagram:
General Experimental Considerations:
The specific conditions for [3+2] cycloaddition reactions can vary significantly depending on the choice of catalyst (Lewis acids, organocatalysts) and the nature of the azomethine ylide and dipolarophile.[10] Reactions are often carried out under mild conditions and can exhibit high levels of regio- and stereocontrol. For instance, non-stabilized 1,3-dialkyl-2-azaallyl anions, generated from (2-azaallyl)stannanes, undergo highly stereoselective cycloadditions with activated alkenes to provide cis-2,5-dialkylpyrrolidines.[9]
Conclusion
While this compound remains a versatile starting material, the field of organic synthesis offers a rich and expanding toolbox of alternative methods for constructing the pyrrolidine ring. Strategies such as [3+2] cycloadditions provide exceptional control over stereochemistry, while reductive amination and condensation methods offer efficient routes from simple, acyclic precursors. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the availability of starting materials. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and explore the full breadth of synthetic possibilities for accessing this important heterocyclic motif.
References
- 1. enamine.net [enamine.net]
- 2. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cyclo...: Ingenta Connect [ingentaconnect.com]
- 11. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Stereochemistry in Products Derived from N-Boc-3-pyrroline
For researchers, scientists, and professionals in drug development, the precise control and validation of stereochemistry are fundamental to ensuring the efficacy and safety of pharmaceutical compounds. N-Boc-3-pyrroline is a versatile starting material for synthesizing a variety of chiral pyrrolidine derivatives, which are core motifs in many pharmacologically active ingredients.[1] This guide provides an objective comparison of key methods used to validate the stereochemistry of these products, complete with experimental data and detailed protocols.
Stereoselective Synthesis: Pathways from N-Boc-3-pyrroline and Alternatives
The olefinic bond in N-Boc-3-pyrroline (also known as N-Boc-2,5-dihydropyrrole) is a key functional group that allows for various stereoselective transformations. Common strategies include asymmetric dihydroxylation, epoxidation followed by nucleophilic opening, and C-H functionalization, which can introduce chiral centers with high control.[2][3] These methods compete with other synthetic approaches, such as the asymmetric reduction of the corresponding prochiral ketone, N-Boc-3-pyrrolidinone, or synthesis from the chiral pool.[4]
The selection of a synthetic strategy often depends on factors like scalability, cost, and the desired stereoisomer.
| Strategy | Starting Material | Typical Reagents/Catalysts | Advantages | Disadvantages |
| Asymmetric C-H Functionalization | N-Boc-3-pyrroline | Dirhodium catalysts (e.g., Rh₂(S-PTAD)₄)[3] | Direct functionalization, high atom economy, high enantio- and diastereoselectivity.[3] | Catalyst cost, optimization may be required for different substrates. |
| Asymmetric Reduction | N-Boc-3-pyrrolidinone | CBS catalysts, Ketoreductases (KREDs)[4] | High enantioselectivity (>99% ee), mild conditions (biocatalysis), well-established methods.[1][4] | Requires synthesis of the prochiral ketone, potential for hazardous reagents (e.g., borane complexes).[4] |
| Chiral Pool Synthesis | D- or L-Malic Acid | LiAlH₄, benzylamine[4] | Inexpensive starting material, well-defined absolute stereochemistry.[4] | Multi-step process, may have lower overall yields, protection/deprotection steps required. |
Core Techniques for Stereochemical Validation
Once a chiral product is synthesized, its stereochemical integrity must be rigorously validated. The primary objectives are to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, and, in many cases, to establish the absolute configuration (the actual 3D arrangement of atoms).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining enantiomeric purity through the use of chiral auxiliaries that induce a diastereomeric environment. This causes the signals of the two enantiomers, which are identical in an achiral environment, to become distinct and resolvable.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Procedural Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a step-by-step operational plan for its safe disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Proper handling and disposal of this compound require a thorough understanding of its associated risks and the mandatory personal protective equipment to be used.[1]
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Flammable Liquid | The compound is a flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1] |
| Skin Corrosion/Irritation | Causes skin irritation, and in some cases, severe skin burns.[1][2][3] Toxic in contact with skin.[1] | Wear protective gloves and clothing.[1] |
| Eye Damage/Irritation | Causes serious eye irritation and, in some cases, severe eye damage.[1][2][3] | Wear eye protection/face protection (eyeshields).[1][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[2][3] Some sources indicate it can be toxic or fatal if inhaled.[1] | Use only outdoors or in a well-ventilated area.[1] Wear respiratory protection (e.g., type ABEK (EN14387) respirator filter).[3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Genetic Defects | Suspected of causing genetic defects.[1] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Experimental Protocol: Disposal Procedure
The following procedure outlines the step-by-step process for the safe disposal of this compound.
1. Preparation and Pre-Disposal:
- Ensure all required PPE is correctly worn before handling the chemical.
- Work in a well-ventilated area, preferably under a chemical fume hood.
- Have spill control materials readily available.
2. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Do not mix with other incompatible waste materials.
- Keep the waste container tightly closed and store in a cool, well-ventilated, and locked-up area.[1]
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Do not dispose of the chemical into drains or the environment.[1]
4. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical.
- Wash hands and any exposed skin thoroughly after handling.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
This guide provides immediate, essential safety and logistical information for handling tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (8-inch minimum).[1][2] | Protects against splashes and vapors that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Nitrile).[5][6] Gloves should be inspected before use and disposed of after contamination.[1] | Prevents skin contact, which can cause skin irritation.[3][4] For prolonged contact, use gloves with a breakthrough time greater than 240 minutes.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a type ABEK (EN14387) filter.[4] This is required when vapors/aerosols are generated.[7] | Protects against inhalation of vapors which may cause respiratory irritation.[3][4] |
| Body Protection | A flame-retardant antistatic lab coat, full-length pants, and closed-toed shoes.[6][7] An apron may also be worn.[5] | Protects skin from accidental splashes and reduces the risk of static discharge, which can be an ignition source.[5] |
Operational Plan
Adherence to a strict operational plan is necessary for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][8]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Use explosion-proof equipment and non-sparking tools, as this compound is a combustible liquid.[2][4][9]
2. Handling Procedure:
-
Do not eat, drink, or smoke in the handling area.[1]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][10]
3. Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if symptoms occur.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[2][8]
-
Spills: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] For major spills, evacuate the area and contact emergency responders.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of the chemical waste in an approved hazardous waste disposal plant.[9][10] Do not allow the product to enter drains.[1][10]
-
Contaminated Containers: Empty containers may retain product residue and can be dangerous.[2] Do not reuse empty containers. Rinse the empty container three times with a compatible solvent. The rinsate should be collected and disposed of as hazardous waste.[6]
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from preparation to disposal, including emergency responses.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-2,5-二氢-1H-吡咯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
